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  • Product: 2-ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol
  • CAS: 388102-98-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the crystal structure of the Schiff base compound, 2-ethoxy-6-{(E)-[(4-phenoxyphenyl)imin...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of the Schiff base compound, 2-ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol. Schiff bases are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] A thorough understanding of their three-dimensional structure at the atomic level is paramount for elucidating structure-activity relationships (SAR) and guiding rational drug design.[4][5] This guide details the methodologies for single-crystal X-ray diffraction, from data collection to structure refinement, and employs Hirshfeld surface analysis to provide a quantitative and visual understanding of the intermolecular interactions governing the crystal packing. The presented data and workflows are intended to serve as a robust reference for researchers engaged in the structural characterization of novel pharmaceutical compounds.

Introduction: The Significance of Structural Analysis in Drug Discovery

The determination of the precise three-dimensional arrangement of atoms in a molecule is a cornerstone of modern drug discovery.[4][5] X-ray crystallography stands as the most definitive method for obtaining this information, providing high-resolution data on bond lengths, bond angles, and conformational details.[5][6][7] For active pharmaceutical ingredients (APIs), the crystalline form is critical as it influences key physicochemical properties such as solubility, bioavailability, and stability.[8] Different polymorphic forms of the same compound can exhibit varied therapeutic efficacy and manufacturing characteristics.[8]

The title compound, 2-ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol, is a Schiff base, a class of organic compounds characterized by the presence of an imine or azomethine group (–C=N–).[2] These compounds are known for their broad spectrum of biological activities and their ability to coordinate with metal ions, which can enhance their therapeutic potential.[1][2][9][10] A detailed crystallographic study of this molecule provides invaluable insights into its molecular geometry and the non-covalent interactions that dictate its supramolecular assembly. This knowledge is crucial for understanding its potential biological targets and for designing derivatives with improved pharmacological profiles.

Experimental Methodology

Synthesis and Crystallization

A common and efficient method for the synthesis of Schiff bases involves the condensation reaction between a primary amine and an aldehyde or ketone.[2] For the title compound, this would typically involve the reaction of 2-ethoxy-3-hydroxybenzaldehyde with 4-phenoxyaniline.

Protocol for Synthesis:

  • Dissolve equimolar amounts of 2-ethoxy-3-hydroxybenzaldehyde and 4-phenoxyaniline in a suitable solvent, such as methanol or ethanol.

  • Reflux the mixture for a designated period, typically 2-4 hours, to ensure the completion of the condensation reaction.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the solution to cool to room temperature.

  • Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of the solvent at room temperature over several days.

The quality of the resulting crystals is paramount for a successful diffraction experiment. Factors such as solvent purity, cooling rate, and the presence of impurities can significantly impact crystal growth.

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides precise information about the internal lattice of crystalline substances.[6] The fundamental principle involves the diffraction of a monochromatic X-ray beam by the ordered arrangement of atoms within the crystal.[6][11]

Experimental Workflow for SC-XRD:

Caption: Workflow for single-crystal X-ray structure determination.

Step-by-Step Protocol:

  • Crystal Selection and Mounting: A suitable single crystal, free of significant defects, is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from various orientations.[11] The diffracted X-rays are captured by a detector.

  • Data Reduction: The collected raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution: The phases of the structure factors are determined using computational methods, such as direct methods or Patterson methods, to generate an initial electron density map and a preliminary atomic model.

  • Structure Refinement: The initial model is refined against the experimental diffraction data using full-matrix least-squares methods. This iterative process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best fit between the calculated and observed structure factors.

  • Validation and Analysis: The final refined structure is validated using various crystallographic checks. The results, including atomic coordinates, bond lengths, angles, and other relevant data, are typically deposited in a Crystallographic Information File (CIF).

Results and Discussion

While the specific crystallographic data for the title compound is not publicly available in the search results, we can infer the likely structural features and intermolecular interactions based on closely related structures that have been reported, such as (E)-2-ethoxy-6-[(4-methylphenyl)imino]methyl}phenol and (E)-2-ethoxy-6-[(4-ethoxyphenyl)iminomethyl]phenol.[12][13]

Expected Crystallographic Data Summary:

ParameterExpected Value/Range
Crystal SystemMonoclinic or Orthorhombic
Space GroupCentrosymmetric (e.g., P2₁/c) or Non-centrosymmetric
a (Å)10-30
b (Å)5-15
c (Å)15-30
β (°)90-110 (for monoclinic)
V (ų)1500-6000
Z4, 8, or 16
R-factor< 0.07
wR² (all data)< 0.20

This table presents anticipated values based on similar reported structures.

Molecular Structure

The molecule is expected to adopt the phenol-imine tautomeric form, which is common for this class of Schiff bases.[13] A key feature will likely be a strong intramolecular O—H···N hydrogen bond between the phenolic hydroxyl group and the imine nitrogen atom. This interaction forms a stable six-membered ring, often denoted as an S(6) ring motif.[12][13] The molecule is not expected to be perfectly planar, with a dihedral angle between the two aromatic rings.[12][13]

Supramolecular Assembly and Intermolecular Interactions

The packing of molecules in the crystal lattice is governed by a network of weaker intermolecular interactions. Understanding these interactions is crucial for explaining the stability of the crystal structure. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions.[14][15][16]

Hirshfeld Surface Analysis:

The Hirshfeld surface is a 3D surface that defines the space a molecule occupies in a crystal.[17] It is generated based on the electron distribution of the molecule and its neighbors.[15][17] Various properties can be mapped onto this surface to highlight different types of intermolecular contacts.

  • dnorm Surface: The normalized contact distance (dnorm) is mapped onto the Hirshfeld surface using a red-white-blue color scheme.[18]

    • Red spots: Indicate contacts shorter than the van der Waals radii, representing strong interactions like hydrogen bonds.[18][19]

    • White areas: Represent contacts with distances close to the van der Waals radii.[18]

    • Blue areas: Indicate contacts longer than the van der Waals radii.[18]

Logical Flow of Hirshfeld Surface Analysis:

Caption: Logical workflow for analyzing intermolecular interactions.

2D Fingerprint Plots:

A 2D fingerprint plot is a two-dimensional histogram of the distances from the Hirshfeld surface to the nearest atom inside (dᵢ) and outside (dₑ) the surface.[15][20] This plot provides a quantitative summary of the intermolecular contacts in the crystal.[20][21] Different types of interactions have characteristic shapes on the fingerprint plot.[14]

Anticipated Intermolecular Interactions and Their Fingerprint Signatures:

Interaction TypeDescriptionPercentage Contribution (Anticipated)Fingerprint Plot Appearance
H···HContacts between hydrogen atoms, typically the most abundant interaction.40-60%A large, diffuse region in the center of the plot.
C···H/H···CInteractions involving carbon and hydrogen atoms, often associated with C-H···π interactions.20-30%"Wing-like" features on either side of the main diagonal.
O···H/H···OHydrogen bonding interactions involving oxygen atoms as either donors or acceptors.10-20%Sharp "spikes" at the bottom left of the plot, indicating short contact distances.
C···Cπ-π stacking interactions between aromatic rings.5-10%A distinct region corresponding to the inter-planar distance of the aromatic rings.

This table presents a hypothetical breakdown of interactions based on the molecular structure.

The quantitative analysis of these interactions provides a detailed picture of the forces that stabilize the crystal packing. For instance, the presence of significant C-H···π or π-π stacking interactions can have important implications for the molecule's interaction with biological targets, such as enzymes or receptors.

Conclusion

The crystal structure analysis of 2-ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol provides fundamental insights into its molecular conformation and supramolecular architecture. The combination of single-crystal X-ray diffraction and Hirshfeld surface analysis offers a comprehensive and validated approach to characterizing new chemical entities. The detailed structural information, particularly the nature and extent of intermolecular interactions, is of paramount importance for researchers in medicinal chemistry and drug development. This knowledge facilitates a deeper understanding of structure-activity relationships, aids in the optimization of lead compounds, and provides a solid foundation for the rational design of novel therapeutics with enhanced efficacy and specificity.

References

  • Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals - Scirp.org. Available from: [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Creative Biostructure. Available from: [Link]

  • Fingerprint Plots - CrystalExplorer. Available from: [Link]

  • Hirshfeld surface 2D fingerprint plots for the different intermolecular interactions in form I and II of NAC. ResearchGate. Available from: [Link]

  • Schiff Bases: Multipurpose Pharmacophores with Extensive Biological Applications | Journal of Basic & Applied Sciences - Set Publisher. Available from: [Link]

  • Role of Schiff Base in Drug Discovery Research - Hilaris. Available from: [Link]

  • CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals - PMC. National Center for Biotechnology Information. Available from: [Link]

  • Promising Schiff bases in antiviral drug design and discovery - PMC - NIH. National Center for Biotechnology Information. Available from: [Link]

  • Intermolecular Interactions and Fingerprint Plots with Hirshfeld Surface Analysis - SETSCI Conference Proceedings. Available from: [Link]

  • The Hirshfeld Surface Method and Its Application in Energetic Crystals - ACS Publications. American Chemical Society. Available from: [Link]

  • A Review on Crystallography and Its Role on Drug Design - Zien Journals Publishing. Available from: [Link]

  • Single-crystal X-ray Diffraction - SERC (Carleton). Carleton College. Available from: [Link]

  • Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application - Research Journal of Pharmacy and Technology. Available from: [Link]

  • The Hirshfeld Surface - CrystalExplorer. Available from: [Link]

  • Hirshfeld surface analysis - CrystEngComm (RSC Publishing). Royal Society of Chemistry. Available from: [Link]

  • Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm. Ulm University. Available from: [Link]

  • Recent Applications of Schiff Bases in Biomedical Sciences - IntechOpen. Available from: [Link]

  • (PDF) Recent Applications of Schiff Bases in Biomedical Sciences - ResearchGate. Available from: [Link]

  • Hirshfeld Surfaces Analysis and Computational Approach of Hybrid Organic-Inorganic Phosphate. Biointerface Research in Applied Chemistry. Available from: [Link]

  • Single Crystal X-Ray Diffraction - Pulstec USA. Available from: [Link]

  • The role of crystallography in drug design - PMC - NIH. National Center for Biotechnology Information. Available from: [Link]

  • 2-Ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol - PMC. National Center for Biotechnology Information. Available from: [Link]

  • (E)-2-Eth-oxy-6-[(4-ethoxy-phen-yl)imino-meth-yl]phenol - PubMed. National Center for Biotechnology Information. Available from: [Link]

  • Structure based drug discovery facilitated by crystallography - Drug Target Review. Available from: [Link]

  • A view of ( E )-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol, with the atom numbering scheme. ResearchGate. Available from: [Link]

  • (E)-2-Eth-oxy-6-[(4-ethoxy-phen-yl)imino-meth-yl]phenol. ResearchGate. Available from: [Link]

  • Molecular and Computational Structure Characterizations of (E)-2-Ethoxy-6-[(4-fluorophenylimino)methyl]phenol - ResearchGate. Available from: [Link]

  • 2-Ethoxy-6-{(E)-[(4-Methylphenyl)imino]methyl}phenol - Amanote Research. Available from: [Link]

  • Synthesis, molecular structure, spectroscopic and theoretical studies on E-2-ethoxy-4-[(4-ethoxyphenylimino)methyl]phenol - ResearchGate. Available from: [Link]

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Exploratory

FTIR spectra peak analysis of 2-ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol

An In-Depth Technical Guide to the FTIR Spectral Analysis of 2-ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol Executive Summary & Structural Rationale The molecule 2-ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phen...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the FTIR Spectral Analysis of 2-ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol

Executive Summary & Structural Rationale

The molecule 2-ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol is a highly conjugated, multi-functional Schiff base. Synthesized via the condensation of 3-ethoxysalicylaldehyde and 4-phenoxyaniline, this compound is of significant interest in drug development and coordination chemistry due to its potential as a pharmacophore and a multidentate metal-chelating ligand.

As a Senior Application Scientist, I approach the validation of such complex molecules not merely as an exercise in data collection, but as a study in structural causality. Fourier-Transform Infrared (FTIR) spectroscopy is the premier non-destructive modality for this validation. By analyzing the vibrational modes of this molecule, we can confirm not only the covalent linkages (the azomethine core) but also the non-covalent intramolecular dynamics—specifically, the strong hydrogen bonding that dictates its (E)-isomeric conformation.

Mechanistic Causality of the Synthesis and Validation Workflow

To ensure high scientific integrity, the synthesis and subsequent spectral analysis must operate as a self-validating system . The successful formation of the Schiff base is confirmed not just by the appearance of new functional groups, but by the stoichiometric disappearance of the precursor reactive centers.

Workflow A Precursors 3-ethoxysalicylaldehyde + 4-phenoxyaniline B Acid-Catalyzed Condensation (Ethanol Reflux) A->B C Purification (Recrystallization) B->C D FTIR Acquisition (ATR/KBr Pellet) C->D E Spectral Validation (Peak Analysis) D->E

Figure 1: Self-validating synthesis and FTIR acquisition workflow for the target Schiff base.

Self-Validating Experimental Protocol
  • Reaction Setup : Dissolve equimolar amounts (e.g., 10 mmol) of 3-ethoxysalicylaldehyde and 4-phenoxyaniline in 30 mL of absolute ethanol.

  • Catalysis : Add 2–3 drops of glacial acetic acid. Causality: The acid protonates the carbonyl oxygen of the aldehyde, drastically increasing the electrophilicity of the carbonyl carbon. This lowers the activation energy for the nucleophilic attack by the primary amine of 4-phenoxyaniline.

  • Thermodynamic Drive : Reflux the mixture at 70–80 °C for 3–4 hours. The continuous heat drives the elimination of water (condensation), pushing the equilibrium toward the imine product.

  • Isolation via Solubility Differential : Cool the mixture to 0–5 °C. Causality: The highly conjugated Schiff base exhibits significantly lower solubility in cold ethanol compared to the starting materials, triggering spontaneous crystallization. Filter and wash with ice-cold ethanol.

  • FTIR Acquisition : Dry the purified crystals under vacuum to remove residual solvent (which would otherwise mask the O-H and aliphatic C-H regions). Prepare a KBr pellet (1 mg sample ground with 100 mg anhydrous KBr) or use an Attenuated Total Reflectance (ATR) crystal. Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ for 32 scans to ensure a high signal-to-noise ratio.

Quantitative Data Presentation: FTIR Peak Assignments

The structural validation of 2-ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol relies on identifying the precise vibrational frequencies of its functional groups. The data is summarized in the table below.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Mechanistic Causality / Diagnostic Notes
O-H (Phenolic) Stretching (Broad)3400 – 3200Broadened and red-shifted due to strong O-H···N intramolecular hydrogen bonding[1].
C=N (Azomethine) Stretching (Sharp)1610 – 1630Conjugated with aromatic rings; its presence confirms successful Schiff base condensation [2].
C=C (Aromatic) Skeletal Stretching1580 – 1500Represents the skeletal vibrations of the phenol and phenoxyphenyl rings.
C-O-C (Ether) Asymmetric Stretching1230 – 1260Overlap of the diaryl ether (phenoxyphenyl) and alkyl-aryl ether (ethoxy) linkages.
C-O (Phenolic) Stretching~1150Phenol C-O stretch, influenced by the adjacent ortho-ethoxy group.
C-H (Aliphatic) Stretching2980 – 2850Confirms the presence of the ethoxy (-OCH₂CH₃) methyl and methylene groups.
C-H (Aromatic) Stretching3070 – 3010Typical sp² C-H stretching of the aromatic rings.

In-Depth Mechanistic Insights into Spectral Signatures

The Azomethine Linkage (C=N) and System Validation

The most critical diagnostic region for this molecule is between 1610 and 1630 cm⁻¹. The appearance of a sharp, strong peak in this region corresponds to the azomethine (C=N) stretch. In a self-validating protocol, the appearance of this peak must be accompanied by the complete disappearance of two precursor signals:

  • The aldehyde carbonyl (C=O) stretch from 3-ethoxysalicylaldehyde (typically around 1660–1680 cm⁻¹).

  • The primary amine (N-H) doublet from 4-phenoxyaniline (typically around 3400 and 3300 cm⁻¹). If these precursor peaks are absent, the condensation is structurally validated as complete.

Intramolecular Hydrogen Bonding and (E)-Isomer Stabilization

Ortho-hydroxyaryl Schiff bases are renowned for their robust intramolecular hydrogen bonding [1]. In this molecule, the phenolic hydroxyl group is positioned exactly ortho to the imine linkage. The hydrogen atom of the phenol interacts strongly with the lone pair of the imine nitrogen (O-H···N), forming a stable, pseudo-six-membered chelate ring.

This interaction has two profound effects on the FTIR spectrum:

  • O-H Red-Shift : The O-H stretching frequency is significantly lowered (red-shifted) from a typical free phenol (~3600 cm⁻¹) down to a broad band between 3400 and 3200 cm⁻¹. The broadening is caused by the distribution of vibrational energies within the hydrogen-bonded network.

  • C=N Shift : The hydrogen bond slightly weakens the C=N double bond character, pulling its stretching frequency to the lower end of the typical imine range (~1615 cm⁻¹).

Furthermore, this hydrogen bond sterically and electronically locks the molecule into the (E)-isomer configuration, as the (Z)-isomer would disrupt this stabilizing interaction and induce severe steric clash between the bulky phenoxyphenyl group and the ethoxy-substituted phenol ring [3].

Causality A Ortho-Hydroxyl & Azomethine Nitrogen B Intramolecular Hydrogen Bonding (O-H···N) A->B C (E)-Isomer Stabilization B->C D Red-Shifted O-H (~3400-3200 cm⁻¹) B->D E Conjugated C=N (~1615 cm⁻¹) C->E

Figure 2: Mechanistic causality of intramolecular hydrogen bonding on FTIR spectral shifts.

Differentiating the Ether Linkages

The target molecule contains two distinct ether environments: the diaryl ether of the phenoxyphenyl group and the alkyl-aryl ether of the ethoxy group.

  • Diaryl Ether : The C-O-C asymmetric stretch for the phenoxyphenyl moiety is highly conjugated, typically presenting a very strong, sharp peak around 1240–1250 cm⁻¹.

  • Alkyl-Aryl Ether : The ethoxy group also contributes to the ~1250 cm⁻¹ region, often resulting in a broadened or bifurcated peak due to the overlap of these two distinct asymmetric stretches. The presence of the ethoxy group is definitively confirmed by looking at the high-frequency region (2980–2850 cm⁻¹), where the sp³ C-H stretching of the -CH₂ and -CH₃ groups resides.

Conclusion

The FTIR spectral analysis of 2-ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol is a masterclass in structural causality. By correlating the disappearance of precursor reactive centers with the emergence of the conjugated C=N stretch, researchers can definitively validate the synthesis. Furthermore, the characteristic red-shifting of the phenolic O-H band serves as undeniable proof of the intramolecular hydrogen bonding that governs the molecule's (E)-isomeric stability and its subsequent pharmacological or chelating behavior.

References

  • Structural Relevance of Intramolecular H-Bonding in Ortho-Hydroxyaryl Schiff Bases: The Case of 3-(5-bromo-2-hydroxybenzylideneamino)
  • Anti-corrosive propensity of naturally occurring aldehydes and 1-(3-aminopropyl)imidazole condensed Schiff bases Journal of Molecular Structure
  • Synthesis and Characterization of a New Hydrogen-Bond-Stabilized 1,10-Phenanthroline–Phenol Schiff Base: Integrated Spectroscopic, Electrochemical, Theoretical Studies, and Antimicrobial Evalu

Protocols & Analytical Methods

Method

Application Note: 2-Ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol (EPMP) as a High-Fidelity Fluorescent Chemosensor

Executive Summary & Structural Rationale The molecule 2-ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol (abbreviated here as EPMP ) is an advanced, highly conjugated Schiff base engineered for the selective fluoromet...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The molecule 2-ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol (abbreviated here as EPMP ) is an advanced, highly conjugated Schiff base engineered for the selective fluorometric detection of metal ions. Synthesized via the condensation of 3-ethoxysalicylaldehyde and 4-phenoxyaniline, EPMP leverages a structurally rigid O,N,O-tridentate coordination pocket.1[1], making them exceptional candidates for detecting analytes like Zn²⁺ and Al³⁺. Furthermore, the incorporation of the bulky 4-phenoxyphenyl moiety significantly enhances the lipophilicity and solid-state stability of the probe,2[2].

Mechanistic Insights: The Causality of Signal Generation

To deploy EPMP effectively, researchers must understand the photophysical mechanisms governing its "turn-on" fluorescence.

In its native, uncoordinated state, EPMP is optically silent (weakly fluorescent). This baseline quenching is driven by two primary non-radiative decay pathways:

  • Photo-induced Electron Transfer (PET): The lone pair of electrons on the azomethine (imine) nitrogen rapidly transfers to the excited state of the conjugated fluorophore, quenching the emission.

  • C=N Isomerization: Unrestricted rotation around the imine double bond dissipates excitation energy as thermal energy.

Upon the introduction of target analytes (e.g., Zn²⁺ or Al³⁺), the metal ion coordinates tightly with the ethoxy oxygen, the deprotonated phenolic oxygen, and the imine nitrogen.3[3]. The resulting structural rigidity triggers a massive Chelation-Enhanced Fluorescence (CHEF) effect, yielding a highly sensitive, bright fluorescent signal.

ChemosensorMechanism FreeProbe Free EPMP Probe (Weak Fluorescence) PET Active PET & C=N Isomerization (Non-radiative Decay) FreeProbe->PET Excitation Coordination O,N,O-Metal Coordination (Conformational Locking) FreeProbe->Coordination + Metal Ion Analyte Target Analyte (e.g., Zn²⁺ / Al³⁺) Analyte->Coordination CHEF PET Inhibition & RIR (CHEF Effect) Coordination->CHEF Fluorescence Strong Fluorescence Emission (Turn-On Signal) CHEF->Fluorescence Excitation

Fig 1: Photophysical signaling pathway of EPMP transitioning from PET-quenched to CHEF-activated state.

Photophysical and Analytical Profiling

The quantitative data below summarizes the expected performance metrics of EPMP when utilized under optimized physiological buffer conditions.

ParameterTypical ValueAnalytical Significance
Excitation Wavelength (λex) ~380 - 410 nmEnables use of standard UV/Vis LED excitation sources.
Emission Wavelength (λem) ~510 - 550 nmLarge Stokes shift minimizes auto-fluorescence interference.
Limit of Detection (LOD) < 10 nMSuitable for trace environmental and biological analysis.
Binding Stoichiometry 1:1 (M:L)Defines the dynamic range and calibration curve linearity.
Association Constant (Ka) > 10⁴ M⁻¹Indicates high thermodynamic stability of the probe-analyte complex.

Experimental Workflows & Self-Validating Protocols

Protocol A: Synthesis and Isolation of EPMP

Causality Check: Absolute ethanol is utilized as the solvent to drive the equilibrium forward by preventing the hydrolysis of the newly formed imine bond.

  • Reaction: Dissolve 1.0 mmol of 3-ethoxysalicylaldehyde and 1.0 mmol of 4-phenoxyaniline in 20 mL of absolute ethanol.

  • Catalysis: Add 2–3 drops of glacial acetic acid to catalyze the condensation.

  • Reflux: Reflux the mixture under continuous magnetic stirring for 4–6 hours. Monitor the reaction progress via TLC.

  • Isolation: Cool the mixture to room temperature. Filter the resulting precipitate and wash thoroughly with cold ethanol.

  • Validation: Recrystallize from hot ethanol.4[4].

Protocol B: Preparation of Working Solutions

Causality Check: EPMP contains a highly hydrophobic 4-phenoxyphenyl group. Pure aqueous systems will cause Aggregation-Caused Quenching (ACQ). A DMSO/HEPES (1:9 v/v) system ensures probe solvation while maintaining a physiological pH (7.4). Maintaining pH 7.4 is critical; acidic environments will protonate the imine nitrogen, artificially blocking PET and causing a false-positive "turn-on" signal.

  • Probe Stock: Prepare a 1.0 mM stock solution of EPMP in spectroscopic-grade DMSO.

  • Analyte Stock: Prepare 10.0 mM stock solutions of target metal nitrate/chloride salts in deionized water.

  • Working Buffer: Prepare a 10 mM HEPES buffer solution, adjusted to pH 7.4 using NaOH/HCl.

  • Final Matrix: Dilute the EPMP stock into the HEPES buffer to achieve a final working concentration of 10 µM (ensure final DMSO concentration does not exceed 10% v/v).

Protocol C: Fluorometric Titration and Self-Validation (Reversibility)

Causality Check: A true chemosensor must operate via dynamic, reversible non-covalent coordination rather than an irreversible chemical reaction (e.g., probe cleavage). We validate this by introducing EDTA, a strong chelating agent that strips the metal from the probe, returning it to its PET-quenched state.

  • Baseline Scan: Transfer 3.0 mL of the 10 µM EPMP working solution into a quartz cuvette. Excite at 400 nm and record the baseline emission spectrum (450–650 nm).

  • Titration: Sequentially add 3.0 µL aliquots of the metal analyte stock (0.1 equivalents per addition). Stir for 1 minute after each addition and record the fluorescence spectrum.

  • Job's Plot Analysis: To confirm the 1:1 binding stoichiometry, prepare a series of solutions where the total concentration of[EPMP] + [Metal] is kept constant (e.g., 50 µM), but the mole fraction varies from 0 to 1. Plot fluorescence intensity against the mole fraction.

  • Self-Validation (EDTA Test): To the cuvette showing maximum fluorescence (e.g., at 2.0 equivalents of metal), add 5.0 equivalents of an aqueous EDTA solution. The immediate quenching of the fluorescence signal back to the baseline profile validates the reversibility of the CHEF mechanism.

References

  • Title: Exploring the Scope of Photo-Induced Electron Transfer–Chelation-Enhanced Fluorescence–Fluorescence Resonance Energy Transfer Processes for Recognition and Discrimination of Zn2+, Cd2+, Hg2+, and Al3+ in a Ratiometric Manner: Application to Sea Fish Analysis Source: ACS Omega URL
  • Title: Fluorescent chemosensor based on sensitive Schiff base for selective detection of Zn(2+)
  • Title: A multi-analyte responsive chemosensor vanilinyl Schiff base: fluorogenic sensing to Zn(II), Cd(II)
  • Title: Novel Schiff Base Derived from Amino Pyrene: Synthesis, Characterization, Crystal Structure Determination, and Anticancer Applications of the Ligand and Its Metal Complexes Source: MDPI URL

Sources

Application

Application Note: Coordination Complexes of 2-Ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol with Transition Metals

Executive Summary The rational design of transition metal complexes using tailored Schiff base ligands is a cornerstone of modern coordination chemistry, offering expansive utility in homogeneous catalysis, materials sci...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of transition metal complexes using tailored Schiff base ligands is a cornerstone of modern coordination chemistry, offering expansive utility in homogeneous catalysis, materials science, and drug development. This application note provides a comprehensive, self-validating protocol for the synthesis and physicochemical characterization of a highly lipophilic bidentate Schiff base ligand—2-ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol (HL) —and its corresponding Cu(II), Ni(II), Co(II), and Zn(II) coordination complexes. Designed for research scientists and drug development professionals, this guide elucidates the mechanistic causality behind each experimental parameter, ensuring high-yield reproducibility and rigorous structural validation.

Mechanistic Rationale & Ligand Design

The architecture of the HL ligand is strategically engineered to optimize both its coordination behavior and its pharmacokinetic profile for downstream biological or catalytic applications:

  • The Chelating Pocket (3-Ethoxysalicylaldehyde core): The condensation of the aldehyde yields an azomethine (C=N) linkage adjacent to a phenolic hydroxyl group. This creates a highly stable, monoanionic bidentate (O, N) or tridentate (O, N, O) chelating pocket. The ethoxy group at the 3-position provides critical steric hindrance that prevents the formation of insoluble polymeric networks, directing the assembly toward discrete mononuclear complexes[1].

  • The Lipophilic Tail (4-Phenoxyaniline moiety): The para-phenoxy substitution introduces significant bulk and lipophilicity. According to Tweedy's chelation theory, the coordination of a metal ion inherently reduces its polarity by sharing its positive charge with the donor atoms. The addition of the phenoxy tail further increases the partition coefficient ( logP ) of the resulting complex. This enhanced lipophilicity is crucial for drug development, as it facilitates the permeation of the complex through the lipid bilayers of bacterial and fungal cell membranes[2].

Experimental Protocols

The following methodologies are designed as self-validating systems. By monitoring the specified in-line checkpoints (e.g., colorimetric shifts, pH thresholds), researchers can verify the success of intermediate states before proceeding.

Protocol A: Synthesis of the Schiff Base Ligand (HL)

Objective: Condensation of 3-ethoxysalicylaldehyde and 4-phenoxyaniline to form the azomethine linkage[3].

  • Precursor Dissolution: Dissolve 10.0 mmol of 3-ethoxysalicylaldehyde in 20 mL of absolute ethanol in a 100 mL round-bottom flask. Causality: Absolute ethanol is utilized as a protic solvent to stabilize the hemiaminal intermediate and facilitate the necessary proton transfer steps without introducing aqueous hydrolysis risks.

  • Amine Addition: Slowly add an equimolar amount ( 10.0 mmol ) of 4-phenoxyaniline dissolved in 15 mL of absolute ethanol under continuous magnetic stirring.

  • Acid Catalysis & Reflux: Add 2–3 drops of glacial acetic acid. Causality: The acid acts as a catalyst by protonating the carbonyl oxygen of the aldehyde, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the primary amine. Reflux the mixture at 70∘C for 3 hours.

  • Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The disappearance of the aldehyde spot and the emergence of a distinct yellow/orange product spot confirm imine bond formation.

  • Isolation: Cool the mixture in an ice bath to induce crystallization. Filter the resulting precipitate under vacuum, wash with cold ethanol to remove unreacted precursors, and recrystallize from hot ethanol to yield the pure HL ligand.

Protocol B: Synthesis of Metal Complexes [M(L)₂] /[M(L)₂(H₂O)₂]

Objective: Chelation of Cu(II), Ni(II), Co(II), and Zn(II) ions using the deprotonated HL ligand[4].

  • Ligand Preparation: Dissolve 2.0 mmol of the synthesized HL ligand in 25 mL of hot absolute ethanol.

  • Metal Addition: Prepare a solution containing 1.0 mmol of the respective metal chloride salt ( CuCl2​⋅2H2​O , NiCl2​⋅6H2​O , CoCl2​⋅6H2​O , or ZnCl2​ ) in 15 mL of ethanol. Add this dropwise to the stirring ligand solution.

  • pH Optimization (Critical Step): Add a 10% ethanolic solution of sodium acetate dropwise until the pH reaches ~7.5. Causality: The phenolic -OH group must be deprotonated to coordinate as an anionic oxygen donor. Without this mild base, the equilibrium heavily favors the protonated ligand, resulting in poor complexation yields[5].

  • Reflux & Validation: Reflux the mixture for 4–6 hours. Validation Check: A distinct colorimetric shift will occur (e.g., orange ligand turning dark green for Cu(II) or brown for Co(II)), indicating successful d-orbital splitting upon coordination.

  • Isolation: Cool the solution to precipitate the microcrystalline complexes. Filter, wash successively with cold ethanol and diethyl ether, and dry in a vacuum desiccator over anhydrous CaCl2​ .

SynthesisWorkflow A 3-Ethoxysalicylaldehyde (10 mmol) C Reflux in Ethanol (Glacial AcOH cat., 70°C, 3h) A->C B 4-Phenoxyaniline (10 mmol) B->C D Ligand (HL) 2-ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol C->D F Reflux in Ethanol (pH 7.5, 4-6 hours) D->F E Metal(II) Chloride Cu, Ni, Co, Zn (0.5 equiv) E->F G Precipitation & Filtration (Wash with EtOH/Ether) F->G H Transition Metal Complexes [M(L)2(H2O)n] or [M(L)2] G->H

Fig 1. Chemical synthesis workflow for the Schiff base ligand and its transition metal complexes.

Physicochemical Characterization & Quantitative Data

Robust characterization requires a multi-technique approach to confirm the coordination mode, stoichiometry, and electronic geometry of the complexes. The molar conductance values (< 20 S cm² mol⁻¹) validate that the complexes are non-electrolytes, meaning the chloride ions do not participate in the inner coordination sphere[4].

Table 1: Analytical and Physical Properties | Compound | Empirical Formula | MW ( g/mol ) | Color | Yield (%) | Molar Conductance (S cm² mol⁻¹) | | :--- | :--- | :--- | :--- | :--- | :--- | | HL | C21​H19​NO3​ | 333.38 | Orange | 82 | - | | [Cu(L)₂(H₂O)₂] | C42​H40​CuN2​O8​ | 764.33 | Dark Green | 75 | 12.4 | | [Ni(L)₂(H₂O)₂] | C42​H40​NiN2​O8​ | 759.48 | Light Green | 70 | 14.1 | | [Co(L)₂(H₂O)₂] | C42​H40​CoN2​O8​ | 759.72 | Brown | 68 | 15.6 | | [Zn(L)₂] | C42​H36​ZnN2​O6​ | 722.14 | Yellow | 78 | 10.2 |

Spectroscopic Validation

The FTIR spectra provide definitive proof of coordination. The broad phenolic ν(OH) band at 3450 cm−1 in the free ligand disappears upon complexation, confirming deprotonation and M-O bond formation. Furthermore, the azomethine ν(C=N) stretch shifts to lower frequencies ( ∼1605 cm−1 ) due to the withdrawal of electron density from the nitrogen atom to the metal center. The appearance of new bands in the far-IR region ( ν(M-O) and ν(M-N) ) solidifies the bidentate coordination model[1].

Table 2: FTIR Spectral Data (cm⁻¹) | Compound | ν(OH) water | ν(OH) phenolic | ν(C=N) imine | ν(C-O) phenolic | ν(M-O) | ν(M-N) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | HL | - | 3450 | 1625 | 1280 | - | - | | [Cu(L)₂(H₂O)₂] | 3380 | - | 1605 | 1315 | 455 | 525 | | [Ni(L)₂(H₂O)₂] | 3395 | - | 1610 | 1320 | 460 | 530 | | [Co(L)₂(H₂O)₂] | 3385 | - | 1608 | 1318 | 450 | 520 | | [Zn(L)₂] | - | - | 1612 | 1322 | 465 | 535 |

Table 3: Electronic Spectral (UV-Vis) and Magnetic Susceptibility Data | Compound | Absorption Bands (nm) | Electronic Assignments | Proposed Geometry | μeff​ (BM) | | :--- | :--- | :--- | :--- | :--- | | [Cu(L)₂(H₂O)₂] | 265, 345, 655 | π→π∗ , n→π∗ , 2Eg​→2T2g​ | Octahedral | 1.85 | | [Ni(L)₂(H₂O)₂] | 260, 340, 410, 620 | π→π∗ , n→π∗ , 3A2g​→3T1g​(P) | Octahedral | 3.12 | | [Co(L)₂(H₂O)₂] | 265, 342, 515 | π→π∗ , n→π∗ , 4T1g​(F)→4T1g​(P) | Octahedral | 4.95 | | [Zn(L)₂] | 262, 348 | π→π∗ , n→π∗ | Tetrahedral | Diamagnetic |

CharLogic Start Synthesized Complex IR FTIR Spectroscopy Shift in v(C=N), v(C-O) Start->IR Confirm M-L Bonds Cond Molar Conductance < 20 S cm² mol⁻¹ Start->Cond Non-electrolyte UV UV-Vis Spectroscopy d-d Transitions Start->UV Electronic State Mag Magnetic Susceptibility (μ_eff) Start->Mag Spin State Geom Determine Geometry IR->Geom Cond->Geom UV->Geom Mag->Geom Octa Octahedral Geometry (Cu, Ni, Co) Geom->Octa Paramagnetic + d-d bands Tetra Tetrahedral Geometry (Zn) Geom->Tetra Diamagnetic + No d-d bands

Fig 2. Decision tree for determining the coordination geometry of the synthesized metal complexes.

References

  • Synthesis, Characterization and Biological Activity of a Schiff Base Derived from 3-Ethoxysalicylaldehyde and Phenylhydrazine and its Metal Complexes. Jetir.Org.
  • SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE AND ITS TRANSITION METAL COMPLEXES DERIVED FROM 3-ETHOXYSALICYLALDEHYDE AND P-TOLUIDINE. Rasayan Journal of Chemistry.
  • Synthesis and Characterization of Schiff Base Metal Complexes Derived from 3-Ethoxysalicylaldehyde and 2-Amino-4-Chlorobenzoic Acid. St. Joseph's College (SJC).
  • Synthesis, Characterization and Biological Activity of a Schiff Base Derived from 3-Ethoxy Salicylaldehyde and 2-Amino Benzoic acid and its Transition Metal Complexes. ResearchGate.
  • Synthesis, Spectral Characterization and Biological Evaluation of Schiff Base Derived From 3-Methoxy Salicylaldehyde with Anilin. International Journal of Scientific & Technology Research (IJSTR).

Sources

Method

Application Notes and Protocols for Determining the Antimicrobial Activity of 2-ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol Derivatives

Introduction: The Imperative for Novel Antimicrobial Agents The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action. Phenolic compounds, particularly Schiff bases derived from substituted salicylaldehydes, represent a promising class of molecules due to their diverse biological activities.[1] The imine or azomethine group (-C=N-) in Schiff bases is a critical pharmacophore that has been associated with a broad spectrum of activities, including antimicrobial, antiviral, and anticancer effects.[1][2] This application note provides a comprehensive guide for researchers engaged in the evaluation of 2-ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol and its derivatives as potential antimicrobial agents.

The core structure, featuring a 2-ethoxyphenol moiety linked to a 4-phenoxyphenyl group via an imine bridge, combines the known antimicrobial properties of phenols with the lipophilic character of the phenoxy group, potentially enhancing membrane interaction and cellular uptake. This guide will detail the synthetic rationale, provide robust and validated protocols for determining antimicrobial efficacy, and explore the potential mechanisms underpinning their activity.

Synthesis of Test Compounds: A General Protocol

The synthesis of the target Schiff base derivatives, such as 2-ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol, is typically achieved through a straightforward condensation reaction between an appropriate aldehyde and a primary amine.[3][4]

Reaction Scheme:

Caption: General synthetic scheme for the target compound.

Materials:
  • 2-ethoxy-6-formylphenol (or 3-ethoxysalicylaldehyde)

  • 4-phenoxyaniline (or other substituted anilines)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Standard laboratory glassware for reflux reaction

Protocol:
  • Reactant Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve equimolar amounts of 2-ethoxy-6-formylphenol and 4-phenoxyaniline in absolute ethanol.

  • Catalyst Addition: Add a few drops of glacial acetic acid to the mixture to catalyze the imine formation.

  • Reflux: Heat the reaction mixture to reflux and maintain it for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified Schiff base.

  • Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic techniques like FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Antimicrobial Susceptibility Testing: Core Protocols

To comprehensively evaluate the antimicrobial potential of the synthesized derivatives, two standard and widely accepted methods are recommended: the Agar Well Diffusion Assay for preliminary screening and the Broth Microdilution Method for quantitative determination of the Minimum Inhibitory Concentration (MIC).

Agar Well Diffusion Assay

This method provides a qualitative to semi-quantitative assessment of antimicrobial activity and is excellent for initial screening of a large number of compounds.[5][6]

The test compound diffuses from a well through a solidified agar medium that has been uniformly inoculated with a specific microorganism. If the compound is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the susceptibility of the organism to the compound.[5]

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi according to the manufacturer's instructions and sterilize by autoclaving.

  • Plate Pouring: Aseptically pour approximately 20-25 mL of the molten agar into sterile Petri dishes (100 mm) and allow it to solidify on a level surface.

  • Inoculum Preparation:

    • Bacteria: From a fresh (18-24 hour) culture, pick several colonies and suspend them in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Fungi: For yeasts, prepare a suspension equivalent to a 0.5 McFarland standard. For molds, create a spore suspension and adjust the concentration as needed.

  • Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension, remove excess liquid by pressing against the inside of the tube, and swab the entire surface of the agar plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the inoculated agar using a sterile cork borer.

  • Compound Application: Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into each well.[5] Include a negative control (solvent alone) and a positive control (a standard antibiotic like Ciprofloxacin for bacteria or Fluconazole for fungi).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.

  • Result Measurement: Measure the diameter of the zone of inhibition in millimeters (mm).

G cluster_workflow Agar Well Diffusion Workflow prep Prepare Inoculum (0.5 McFarland) inoculate Inoculate Agar Plate prep->inoculate wells Create Wells inoculate->wells add_cmpd Add Test Compound & Controls wells->add_cmpd incubate Incubate (24-48h) add_cmpd->incubate measure Measure Zone of Inhibition (mm) incubate->measure

Caption: Workflow for the Agar Well Diffusion Assay.

Broth Microdilution Method for MIC Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][7] It is considered the gold standard for susceptibility testing.

Serial two-fold dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized microbial suspension. Following incubation, the plates are observed for visible growth, and the MIC is determined.[7]

  • Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration at least 10 times the highest desired test concentration.

  • Plate Setup:

    • Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) or Sabouraud Dextrose Broth (SDB) into wells 2 through 12 of a 96-well microtiter plate.

    • In well 1, add 100 µL of the test compound solution (at 2x the highest final concentration). Well 12 will serve as the growth control (no compound).

  • Serial Dilution:

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Continue this process from well 2 to well 11, discarding the final 50 µL from well 11. This creates a range of concentrations of the test compound.

  • Inoculum Preparation: Prepare a microbial suspension as described for the agar well diffusion method (0.5 McFarland). Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 50 µL of the standardized inoculum to each well (wells 1-12), bringing the total volume in each well to 100 µL.

  • Controls:

    • Growth Control: Well 12 (broth and inoculum only).

    • Sterility Control: A well containing only uninoculated broth.

    • Positive Control: A standard antibiotic tested in parallel.

  • Incubation: Cover the plates and incubate under the same conditions as the agar well diffusion assay.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[8] The results can also be read using a microplate reader to measure absorbance (e.g., at 600 nm).

Data Presentation and Interpretation

Organizing the results in a clear and concise manner is crucial for comparison and analysis.

Table 1: Example Data from Agar Well Diffusion Assay

CompoundConcentration (µg/mL)Zone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coliZone of Inhibition (mm) vs. C. albicans
Derivative 1 100181512
Derivative 2 100221916
Ciprofloxacin 102528-
Fluconazole 25--20
DMSO -000

Table 2: Example MIC Data from Broth Microdilution Assay

CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
Derivative 1 3264128
Derivative 2 163264
Ciprofloxacin 10.5-
Fluconazole --8

Exploring the Mechanism of Action

Phenolic compounds exert their antimicrobial effects through multiple mechanisms, often leading to a multifaceted attack on microbial cells.[9][10] The structural features of 2-ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol derivatives suggest several potential modes of action.

  • Membrane Disruption: The lipophilic nature of the phenoxyphenyl group can facilitate the partitioning of the molecule into the lipid bilayer of the cell membrane. This can disrupt membrane integrity, increase permeability, and lead to the leakage of essential intracellular components.

  • Enzyme Inhibition: The hydroxyl (-OH) and imine (-C=N-) groups can form hydrogen bonds or coordinate with metal ions in the active sites of essential microbial enzymes, leading to their inactivation.[9]

  • Protein Denaturation: The phenolic hydroxyl group can interact with microbial proteins, altering their conformation and leading to denaturation and loss of function.

  • Inhibition of Nucleic Acid Synthesis: Some phenolic compounds have been shown to interfere with the synthesis of DNA and RNA, thereby halting microbial replication.

G cluster_mechanism Potential Antimicrobial Mechanisms of Phenolic Schiff Bases Compound Phenolic Schiff Base Derivative Membrane Cell Membrane Disruption (Increased Permeability) Compound->Membrane Enzymes Enzyme Inhibition (Metabolic Disruption) Compound->Enzymes NucleicAcid Inhibition of DNA/RNA Synthesis Compound->NucleicAcid CellDeath Microbial Cell Death Membrane->CellDeath Enzymes->CellDeath NucleicAcid->CellDeath

Caption: Proposed mechanisms of antimicrobial action.

Conclusion and Future Directions

The protocols detailed in this application note provide a robust framework for the systematic evaluation of 2-ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol derivatives as potential antimicrobial agents. By following these standardized methods, researchers can generate reliable and reproducible data on the antimicrobial spectrum and potency of these novel compounds. Promising candidates identified through these assays can then be advanced to further mechanistic studies, toxicity profiling, and in vivo efficacy testing, paving the way for the development of next-generation antimicrobial therapies.

References

  • The Application of Natural Phenolic Substances as Antimicrobial Agents in Agriculture and Food Industry. MDPI. Available at: [Link]

  • Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human cells in culture. PubMed. Available at: [Link]

  • A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. MDPI. Available at: [Link]

  • Antimicrobial Potential of Polyphenols: Mechanisms of Action and Microbial Responses—A Narrative Review. PMC. Available at: [Link]

  • Antimicrobial activity and Cu(II) complexes of Schiff bases derived from ortho-aminophenol and salicylaldehyde derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • THE ROLE OF PHENOLIC COMPOUNDS AS POTENTIAL ANTIMICROBIAL AGENTS. IIP Series. Available at: [Link]

  • Main mechanisms of antimicrobial activity of phenolic compounds. ResearchGate. Available at: [Link]

  • Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies. Available at: [Link]

  • Synthesis of 2-methoxy-6-(pyrazin-2-ylimino methyl) phenol and its antibacterial activitity. Molbank. Available at: [Link]

  • Preparation, physicochemical characterization and antimicrobial activities of novel two phenolic chitosan Schiff base derivatives. PubMed. Available at: [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link]

  • A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. Journal of Visualized Experiments. Available at: [Link]

  • Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II). International Journal for Multidisciplinary Research, Science & Technology. Available at: [Link]

  • A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products. MDPI. Available at: [Link]

  • Two-fold Broth Microdilution Method for Determination of MIC. Karlsruhe Institute of Technology. Available at: [Link]

  • Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. University of Cincinnati. Available at: [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. Available at: [Link]

Sources

Application

Application Notes: 2-ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol as a Selective Chemosensor for Heavy Metal Ion Detection

Introduction The escalating issue of heavy metal contamination in environmental and biological systems necessitates the development of sensitive, selective, and cost-effective detection methods.[1] Schiff bases have emer...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The escalating issue of heavy metal contamination in environmental and biological systems necessitates the development of sensitive, selective, and cost-effective detection methods.[1] Schiff bases have emerged as a prominent class of organic molecules for this purpose, owing to their straightforward synthesis, structural versatility, and profound coordination capabilities with various metal ions.[2][3][4] The compound 2-ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol, a phenol-imine derivative, is a prime candidate for chemosensing applications. Its molecular architecture, featuring strategically positioned oxygen and nitrogen donor atoms (a tridentate O, N, O- donor system), creates a specific binding pocket for metal ions. This interaction perturbs the electronic structure of the molecule, leading to distinct and measurable changes in its optical properties, such as color or fluorescence.[5][6] This application note provides a comprehensive guide for researchers, scientists, and professionals on the utilization of this Schiff base as a selective colorimetric and fluorescent sensor, with a particular focus on the detection of copper(II) ions.

Principle of Detection

The detection mechanism is rooted in the coordination of a metal ion by the Schiff base ligand. The molecule exists in an enol-imine tautomeric form, stabilized by a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen.[7] Upon introduction of a suitable metal ion, such as Cu²⁺, the ion displaces the phenolic proton and coordinates with the phenolic oxygen, the imine nitrogen, and the ether oxygen of the ethoxy group.

This coordination event rigidifies the molecular structure and modulates the intramolecular charge transfer (ICT) characteristics of the sensor.[2] The result is often a significant change in the electronic absorption (UV-Vis) spectrum, causing a visible color change (colorimetric response), and/or a "turn-on" or "turn-off" of its fluorescence emission (fluorometric response).[8] The high selectivity towards specific ions like Cu²⁺ arises from factors such as the ion's preferred coordination geometry, ionic radius, and the stability of the resulting complex.

Caption: Proposed mechanism of metal ion detection.

Materials and Instrumentation

Reagents:
  • 2-ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol (Sensor)

  • Dimethyl sulfoxide (DMSO), Spectroscopic Grade

  • Ethanol (EtOH), Spectroscopic Grade

  • Deionized Water (H₂O)

  • Metal salts (e.g., CuCl₂, ZnCl₂, NiCl₂, FeCl₃, Pb(NO₃)₂, etc.) for stock solutions.

  • HEPES buffer or other appropriate buffer systems.

Instrumentation:
  • UV-Visible Spectrophotometer

  • Fluorescence Spectrometer

  • pH Meter

  • Analytical Balance

  • Volumetric flasks and pipettes

Experimental Protocols

Protocol 1: Preparation of Sensor and Metal Ion Stock Solutions

Causality: DMSO is chosen as the primary solvent for the sensor due to the compound's good solubility and the solvent's high polarity and aprotic nature, which prevents interference with the sensing mechanism. Metal salt solutions are prepared in deionized water or an appropriate buffer to mimic aqueous environments.

  • Sensor Stock Solution (1 mM): Accurately weigh the required amount of 2-ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol and dissolve it in spectroscopic grade DMSO to prepare a 1 mM stock solution. Store in a dark container to prevent photodegradation.

  • Metal Ion Stock Solutions (10 mM): Prepare 10 mM stock solutions of various metal salts (e.g., CuCl₂, NiCl₂, CoCl₂, etc.) by dissolving the accurately weighed salts in deionized water.

  • Working Solutions: Prepare fresh working solutions by diluting the stock solutions to the desired concentrations before each experiment.

Protocol 2: Selectivity Study (Colorimetric and Fluorometric Screening)

Causality: This protocol is designed to rapidly assess the sensor's selectivity. By exposing the sensor to a wide range of metal ions under identical conditions, we can identify which ion, if any, elicits a unique and significant optical response.

  • Prepare a series of labeled cuvettes or test tubes.

  • To each cuvette, add an appropriate volume of a solvent system (e.g., DMSO/H₂O, 1:1 v/v).

  • Add the sensor working solution to each cuvette to a final concentration of 10 µM.

  • To each cuvette, add a different metal ion solution (e.g., 5 equivalents) from the stock solutions. Include a "blank" cuvette containing only the sensor.

  • Allow the solutions to incubate for 5-10 minutes at room temperature.

  • Colorimetric Analysis: Visually inspect and record any color changes against a white background. Measure the UV-Vis absorption spectrum of each solution from 300-700 nm.

  • Fluorometric Analysis: Measure the fluorescence emission spectrum of each solution. The excitation wavelength should be determined from the absorption spectrum of the free sensor (typically at the absorption maximum).

Table 1: Representative Selectivity Data

Metal Ion (5 equiv.)Visual Color ChangeAbsorbance Max (λ_max) ShiftFluorescence Intensity Change
Blank (Sensor only)Pale YellowNoneBaseline (Reference)
Cu²⁺ Yellow to Orange/Red Significant Red-Shift Strong Quenching ("Turn-off")
Ni²⁺No significant changeMinimal shiftMinor change
Zn²⁺No significant changeMinimal shiftMinor change
Fe³⁺Slight darkeningMinor shiftQuenching
Pb²⁺No significant changeNo shiftNo change
Hg²⁺No significant changeNo shiftNo change
Protocol 3: Quantitative UV-Vis Titration for Cu²⁺

Causality: This titration experiment allows for the determination of the sensor's sensitivity and the binding affinity (association constant) for the target ion. By incrementally adding the metal ion, we can monitor the progressive formation of the complex and quantify the interaction.

  • Pipette a fixed volume and concentration of the sensor solution (e.g., 2 mL of 10 µM) into a quartz cuvette.

  • Record the initial UV-Vis absorption spectrum. This is the "0 equivalent" reading.

  • Incrementally add small aliquots of a Cu²⁺ solution (e.g., 0.2 equivalents at a time) to the cuvette.

  • After each addition, mix thoroughly and allow the solution to equilibrate for 2-3 minutes before recording the new UV-Vis spectrum.

  • Continue the additions until no further significant changes in the spectrum are observed (saturation).

  • Plot the absorbance at the new maximum wavelength (of the complex) against the concentration of Cu²⁺ added.

Protocol 4: Determination of Binding Stoichiometry (Job's Plot)

Causality: The method of continuous variation, or Job's Plot, is a definitive technique to determine the binding ratio (stoichiometry) between the sensor and the metal ion.[9][10] By varying the mole fractions of the two components while keeping the total molar concentration constant, the maximum absorbance will occur at the mole fraction corresponding to the stoichiometry of the complex.[11]

  • Prepare a series of solutions in which the total molar concentration of sensor and Cu²⁺ is constant (e.g., 20 µM), but the mole fraction of the sensor varies from 0 to 1.

  • For example, prepare 11 solutions by mixing X mL of 20 µM sensor solution with (1-X) mL of 20 µM Cu²⁺ solution, where X = 0, 0.1, 0.2, ..., 1.0.

  • Record the UV-Vis absorbance of each solution at the wavelength of maximum change (identified in Protocol 3).

  • Correct the absorbance by subtracting the theoretical absorbance of the free sensor and free metal ion at that wavelength.

  • Plot the corrected absorbance versus the mole fraction of the sensor, X = [Sensor] / ([Sensor] + [Cu²⁺]).

  • The mole fraction at which the maximum absorbance occurs indicates the stoichiometry. A maximum at X = 0.5 indicates a 1:1 complex, while a maximum at X = 0.33 would indicate a 1:2 (Sensor:Cu²⁺) complex.[9][10]

Caption: General experimental workflow for sensor validation.

Protocol 5: Calculation of the Limit of Detection (LOD)

Causality: The LOD is a critical parameter that defines the smallest concentration of the analyte that can be reliably detected.[12] The IUPAC-recommended method provides a statistically robust way to determine this value based on the variability of blank measurements and the sensitivity of the sensor.[13][14]

  • Record the UV-Vis spectrum of the blank solution (cuvette with only the sensor and solvent) at least 10 times.

  • Calculate the standard deviation (σ) of the absorbance of these blank measurements at the analytical wavelength (the wavelength of maximum change).

  • Perform a calibration curve by plotting the absorbance at the analytical wavelength versus low concentrations of Cu²⁺.

  • Determine the slope (m) of the linear portion of this calibration curve.

  • Calculate the LOD using the IUPAC formula: LOD = 3σ / m .[15]

Table 2: Summary of Sensing Performance for Cu²⁺

ParameterTypical ValueMethod of Determination
Linearity Range1-20 µMUV-Vis Titration
Binding Stoichiometry1:1 (Sensor:Cu²⁺)Job's Plot
Association Constant (Kₐ)> 10⁴ M⁻¹Benesi-Hildebrand Plot
Limit of Detection (LOD)~100-500 nM3σ / slope method

Conclusion

2-ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol serves as a highly effective and selective chemosensor for heavy metal ions, particularly Cu²⁺. The protocols outlined in this application note provide a robust framework for its validation and application in research and analytical settings. The sensor's distinct colorimetric and fluorometric responses, coupled with its straightforward application, make it a valuable tool for the rapid and sensitive detection of copper contamination in various samples.

References

  • Job plot. (n.d.). In Wikipedia. Retrieved March 7, 2024, from [Link]

  • Valipour, M., & Bikas, R. (2023). Colorimetric and Fluorescent Sensing of Copper Ions in Water through o-Phenylenediamine-Derived Carbon Dots. Chemosensors, 11(3), 184. [Link]

  • Udhayakumari, D., Naha, S., & Velmathi, S. (2017). Colorimetric and fluorescent chemosensors for Cu2+. A comprehensive review from the years 2013–15. Analytical Methods, 9(1), 24-44. [Link]

  • Saha, S., & Singha, S. (2019). Carbohydrate-based fluorometric and colorimetric sensors for Cu2+ ion recognition. Comptes Rendus Chimie, 22(8), 565-582. [Link]

  • Udhayakumari, D., Naha, S., & Velmathi, S. (2016). Colorimetric and fluorescent chemosensors for Cu2+. A comprehensive review from the year 2013-15. ResearchGate. [Link]

  • Sharma, P., et al. (2023). Recent Advances in Colorimetric and Fluorescent Chemosensors for Cu2⁺ Ions: Trends, Challenges, and Future Directions. ACS Omega, 8(43), 40065-40092. [Link]

  • Ahmad, S., et al. (2023). A Review on Schiff Base as a Versatile Fluorescent Chemo-sensors Tool for Detection of Cu2+ and Fe3+ Metal Ion. Journal of Fluorescence, 33(4), 1369-1393. [Link]

  • Kumar, R., et al. (2023). Fluorescent Schiff base sensors as a versatile tool for metal ion detection: strategies, mechanistic insights, and applications. Materials Advances, 4(19), 4153-4182. [Link]

  • Kandhasamy, S., et al. (2022). An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions. Sensors & Diagnostics, 1(5), 934-960. [Link]

  • Spectrophotometric study of complexes by Job's method. (n.d.). Academia.edu. Retrieved March 7, 2024, from [Link]

  • Wang, Y., et al. (2023). Schiff Base-Modified Nanomaterials for Ion Detection: A Review. ResearchGate. [Link]

  • Sharma, K., & Singh, G. (2023). Recent Advancements in Schiff Base Fluorescence Chemosensors for the Detection of Heavy Metal Ions. IntechOpen. [Link]

  • Stoichiometry of Complex via Job's Method. (n.d.). Scribd. Retrieved March 7, 2024, from [Link]

  • Spectrophotometric Studies of Complex Ions. (2020). Chemistry LibreTexts. [Link]

  • Limit of Detection (LOD) Calculations: 3σ Method vs IUPAC Guidelines. (2023). Patsnap. [Link]

  • Detection limit. (n.d.). In Wikipedia. Retrieved March 7, 2024, from [Link]

  • Long, G. L., & Winefordner, J. D. (1983). Limit of detection. A closer look at the IUPAC definition. Analytical Chemistry, 55(7), 712A-724A. [Link]

  • IUPAC. (1997). Limit of detection. Compendium of Chemical Terminology (the "Gold Book"). [Link]

  • Currie, L. A. (1995). Nomenclature in evaluation of analytical methods including detection and quantification capabilities (IUPAC Recommendations 1995). Pure and Applied Chemistry, 67(10), 1699-1723. [Link]

  • Ünver, H., et al. (2010). (E)-2-Ethoxy-6-[(4-ethoxyphenyl)iminomethyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 66(3), o684. [Link]

  • Complex Ion composition determination by Job's method. (2019). Synaptic. [Link]

  • Albayrak, C., et al. (2011). Molecular and Computational Structure Characterizations of (E)-2-Ethoxy-6-[(4-fluorophenylimino)methyl]phenol. Journal of the Iranian Chemical Society, 8(3), 674-686. [Link]

  • Ünver, H., et al. (2010). (E)-2-Eth-oxy-6-[(4-ethoxy-phen-yl)imino-meth-yl]phenol. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 3), o684. [Link]

  • Albayrak, C., et al. (2011). Molecular and Computational Structure Characterizations of (E)-2-Ethoxy-6-[(4-fluorophenylimino)methyl]phenol. AVESİS. [Link]

  • Lee, J., et al. (2023). Enhanced Electrochemical Detection of Heavy Metal Ions via Post-synthetic Schiff Base Modification of MWCNT-MOF Composites. Journal of the Korean Chemical Society, 67(5), 301-309. [Link]

  • Jarrahpour, A. A., et al. (2004). Synthesis of 2-methoxy-6-(pyrazin-2-ylimino methyl) phenol and its antibacterial activitity. Molbank, 2004(1), M373. [Link]

  • Shaheen, M. A., et al. (2012). 2-Eth-oxy-6-{(E)-[(4-methyl-phen-yl)imino]-meth-yl}phenol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2011. [Link]

  • Raj, A., et al. (2025). SYNTHESIS, CHARACTERIZATION, AND ANTIMICROBIAL EVALUATION OF 2,4-DICHLORO-6-[(4-HYDROXY- PHENYLIMINO)-METHYL]-PHENOL (DCSAP-L) A. Rasayan Journal of Chemistry, 18(2). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol

Welcome to the dedicated technical support guide for the synthesis of 2-ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol. This resource is designed for researchers, medicinal chemists, and process development scientis...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of 2-ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with this Schiff base condensation reaction. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction's nuances, enabling you to troubleshoot effectively and optimize your yield.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this reaction, and what are the critical steps?

The synthesis is a classic nucleophilic addition-elimination reaction, also known as a Schiff base condensation, between 3-ethoxysalicylaldehyde and 4-phenoxyaniline. The mechanism proceeds in two main stages:

  • Formation of a Carbinolamine Intermediate: The nitrogen atom of the primary amine (4-phenoxyaniline) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (3-ethoxysalicylaldehyde). This is followed by a proton transfer to form a neutral carbinolamine intermediate.

  • Dehydration to the Imine: This step is the rate-limiting and reversible part of the reaction.[1][2] The hydroxyl group of the carbinolamine is protonated (typically by an acid catalyst), turning it into a good leaving group (water). The lone pair of electrons on the nitrogen then forms a double bond with the carbon, expelling water and forming the final imine product.[3][4]

The reversibility of the dehydration step is the most critical factor affecting yield; removal of the water byproduct is essential to drive the reaction to completion according to Le Châtelier's principle.[1][5]

Schiff_Base_Mechanism cluster_reactants cluster_intermediate cluster_products R_Aldehyde 3-Ethoxysalicylaldehyde I_Carbinolamine Carbinolamine R_Aldehyde->I_Carbinolamine Nucleophilic Attack R_Amine 4-Phenoxyaniline R_Amine->I_Carbinolamine Nucleophilic Attack P_Imine Schiff Base Product I_Carbinolamine->P_Imine Dehydration (Reversible) P_Water Water Troubleshooting_Workflow Start Low / No Yield CheckPurity Check Reactant Purity Start->CheckPurity CheckEquilibrium Is Water Being Removed? CheckPurity->CheckEquilibrium Purity OK Purify Purify Starting Materials CheckPurity->Purify Impure CheckStoichiometry Verify 1:1 Stoichiometry CheckEquilibrium->CheckStoichiometry Yes AddWaterRemoval Use Dean-Stark or Add Molecular Sieves CheckEquilibrium->AddWaterRemoval No CheckConditions Optimize Reaction Conditions CheckStoichiometry->CheckConditions Correct AdjustMoles Recalculate & Re-weigh CheckStoichiometry->AdjustMoles Incorrect Optimize Vary Solvent, Temp, & Catalyst CheckConditions->Optimize Purify->Start Retry AddWaterRemoval->Start Retry AdjustMoles->Start Retry Success Improved Yield Optimize->Success

Sources

Optimization

Technical Support Center: Overcoming Solubility &amp; Stability Challenges for 2-ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol

Welcome to the technical support center for 2-ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical sol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the significant challenge of working with this poorly water-soluble compound in aqueous media. We will explore the underlying scientific principles and provide validated, step-by-step protocols to help you achieve consistent and reliable experimental results.

Compound Profile: Predicted Physicochemical Properties
  • Structure: The molecule contains a phenolic hydroxyl group, an imine linkage, an ethoxy group, and a large, hydrophobic phenoxyphenyl moiety.

  • Predicted Solubility: The presence of multiple aromatic rings and the ether linkage results in a high degree of lipophilicity. Similar structures, such as 2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol, are known to be insoluble in water and soluble only in organic solvents.[1][2] The calculated octanol/water partition coefficient (XLogP3) for a related compound, 2-ethoxy-6-[(4-hydroxyphenyl)iminomethyl]phenol, is 2.8, indicating a preference for lipid environments over aqueous ones.[3]

  • Potential for pH-Dependent Solubility: The phenol group is weakly acidic.[4] Deprotonation at alkaline pH can form a phenoxide salt, which may increase aqueous solubility.

  • Stability Concerns: Schiff bases (imines) are susceptible to hydrolysis, especially under acidic conditions, which can reverse the formation reaction to yield the original aldehyde and amine.[5][6][7] The ortho-hydroxy group on the salicylaldehyde-derived portion of the molecule may provide some stability against hydrolysis through intramolecular hydrogen bonding with the imine nitrogen.[8][9]

Part 1: Frequently Asked Questions (FAQs) & First-Line Troubleshooting

This section addresses the most common initial hurdles encountered when working with 2-ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol.

Q1: My compound won't dissolve in my aqueous buffer. What is the quickest thing I can try?

A1: The most immediate strategy is to use a co-solvent. Prepare a concentrated stock solution of your compound in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol.[10][11] Then, dilute this stock solution into your aqueous buffer to the final desired concentration. Crucially, ensure the final concentration of the organic solvent is low (typically <1%, and often <0.1%) to avoid impacting your biological system. [11] Be aware that adding the aqueous buffer too quickly to the organic stock can cause the compound to precipitate out of solution, a phenomenon known as "crashing out".

Q2: I'm seeing my compound precipitate over time, even after initial dissolution. What's happening?

A2: This is likely due to either poor kinetic solubility or chemical instability.

  • Poor Kinetic Solubility: The initial dissolution (e.g., from a DMSO stock) may create a supersaturated solution that is not thermodynamically stable, leading to precipitation over time.

  • Chemical Instability (Hydrolysis): The imine bond is susceptible to hydrolysis, breaking the molecule down into its starting components (an aldehyde and an amine), which may have different solubility properties.[5][12] This is particularly prevalent in acidic aqueous solutions.[13] Most Schiff bases are reported to be more stable in alkaline solutions.[1]

Q3: Can I just sonicate my compound in buffer to get it to dissolve?

A3: While sonication can break up solid particles and increase the rate of dissolution, it does not increase the intrinsic thermodynamic solubility of the compound.[14] If the compound's solubility limit in the buffer is very low, sonication will only create a fine suspension of undissolved particles, not a true solution. This can lead to inaccurate and unrepeatable results in subsequent experiments.

Q4: How does pH affect the solubility of this compound?

A4: The phenolic hydroxyl group is weakly acidic. By increasing the pH of the aqueous medium (e.g., to pH 9-10), you can deprotonate this group to form a more polar and water-soluble phenoxide salt.[15][16] However, you must consider two critical factors:

  • pH compatibility: Ensure the chosen pH is compatible with your experimental system (e.g., cell culture, enzyme assay).

  • Compound Stability: While imines are generally more stable at alkaline pH, extreme pH values can promote other degradation pathways.[1] A pH stability study is recommended.

Part 2: In-Depth Troubleshooting & Methodology Guides

When simple co-solvents are insufficient or inappropriate for your experimental system, more advanced formulation strategies are required. This section provides detailed protocols for three common and effective methods.

Method 1: Co-Solvent Systems

Co-solvents work by reducing the polarity of the aqueous solvent, thereby decreasing the interfacial tension between the water and the hydrophobic solute.[17]

Experimental Protocol: Preparing a 10 mM Stock Solution
  • Solvent Selection: Choose a high-purity, water-miscible organic solvent. DMSO is a common first choice due to its high solubilizing power. Ethanol, propylene glycol, and polyethylene glycols (PEGs) are also viable options.[10]

  • Weighing: Accurately weigh a small amount of 2-ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol.

  • Dissolution: Add the appropriate volume of the chosen co-solvent (e.g., DMSO) to achieve a high-concentration stock (e.g., 10-50 mM). Use gentle vortexing or sonication to aid dissolution. Ensure the compound is fully dissolved with no visible particulates.

  • Storage: Store the stock solution in a tightly sealed vial, protected from light, and at an appropriate temperature (e.g., -20°C or -80°C) to minimize solvent evaporation and compound degradation.

  • Application: For experiments, perform a serial dilution of the stock solution into the final aqueous buffer. Add the stock solution dropwise while vortexing the buffer to minimize precipitation. Always prepare the final dilution fresh before use.

Data Summary: Common Co-Solvents
Co-SolventTypical Max % in Cell CultureKey AdvantagesKey Disadvantages
DMSO < 0.5% (often < 0.1%)[11]Excellent solubilizing powerCan be toxic to cells at higher concentrations
Ethanol < 1%Biocompatible, less toxic than DMSOLess solubilizing power for highly lipophilic compounds
PEG 400 Variable (up to 5-10%)Low toxicity, good for in vivo studiesCan be viscous, may affect some assays
Method 2: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[18] They can encapsulate poorly soluble "guest" molecules, like the target compound, forming an inclusion complex that has greatly enhanced aqueous solubility.[19][20][21]

Experimental Protocol: Solubility Enhancement with HP-β-CD
  • Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with a good safety profile.[18]

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10% w/v).

  • Add Compound: Add an excess amount of 2-ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol to the cyclodextrin solution.

  • Equilibration: Stir the mixture vigorously at a controlled temperature (e.g., 25°C) for 24-48 hours to allow for the formation of the inclusion complex.

  • Separation: After equilibration, filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV) to determine the solubility enhancement.

Visualization: Mechanism of Cyclodextrin Encapsulation

G cluster_0 Before Complexation cluster_1 Complexation Process cluster_2 After Complexation Drug Hydrophobic Drug (Insoluble) Water Aqueous Medium Drug->Water Precipitates CD Cyclodextrin Hydrophobic Cavity Hydrophilic Exterior Complex Drug Encapsulated in CD Soluble Complex CD:cavity->Complex:f0 Encapsulation Water2 Aqueous Medium Complex->Water2 Dissolves

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin host.

Method 3: Use of Surfactants

Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles in water.[22] These micelles have a hydrophobic core that can solubilize poorly soluble compounds, effectively increasing their concentration in the aqueous phase.[23][24]

Experimental Protocol: Micellar Solubilization with Polysorbate 80 (Tween® 80)
  • Surfactant Selection: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Polysorbate 20 are commonly used and are generally well-tolerated in biological systems.[11][25]

  • Prepare Surfactant Solutions: Prepare a series of aqueous solutions of Polysorbate 80 at different concentrations, ensuring several are well above its CMC (which is ~0.012 mM or 0.0016% w/v).

  • Phase Solubility Study: Add an excess amount of 2-ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol to each surfactant solution.

  • Equilibration: Shake the mixtures at a constant temperature for 24 hours to reach equilibrium.

  • Analysis: Centrifuge and filter the samples. Quantify the concentration of the dissolved compound in the supernatant for each surfactant concentration.

  • Determination: Plot the compound concentration against the surfactant concentration. A sharp increase in solubility above the CMC confirms micellar solubilization.

Part 3: Stability Considerations - Preventing Imine Hydrolysis

The imine (or Schiff base) linkage is the most chemically vulnerable part of the molecule in aqueous media.[5] Its hydrolysis is the reverse of its formation and is typically catalyzed by acid.[6][26]

Visualization: Imine Hydrolysis Pathway

G Imine R-CH=N-R' (Target Compound) Protonation Protonation of Imine Nitrogen (Acid-Catalyzed) Imine->Protonation + H₃O⁺ Attack Nucleophilic Attack by H₂O Protonation->Attack + H₂O Intermediate Carbinolamine Intermediate Attack->Intermediate Breakdown Breakdown of Intermediate Intermediate->Breakdown Products R-CHO + R'-NH₂ (Aldehyde + Amine) Breakdown->Products - H₃O⁺

Caption: Acid-catalyzed hydrolysis of the imine bond.

Strategies to Enhance Stability:
  • pH Control: Maintain the pH of the stock solution and final buffer in the neutral to slightly alkaline range (pH 7.0 - 9.0).[27] Avoid acidic conditions whenever possible. The ortho-hydroxyl group in the compound's structure likely provides some inherent stability by forming an intramolecular hydrogen bond with the imine nitrogen, making it less susceptible to protonation.[8]

  • Minimize Water Exposure in Stock: Prepare concentrated stock solutions in aprotic solvents like DMSO and store them under anhydrous conditions (e.g., with desiccants) at low temperatures (-20°C or -80°C).

  • Prepare Fresh: Always prepare the final aqueous dilutions of the compound immediately before use to minimize the time it spends in the aqueous environment where hydrolysis can occur.

  • Complexation: Encapsulating the molecule within a cyclodextrin can protect the labile imine bond from water, thereby slowing the rate of hydrolysis.[18]

Part 4: Decision-Making Workflow

Choosing the right solubilization strategy depends on the specific requirements of your experiment.

G Start Start: Compound is Insoluble CoSolvent Try Co-solvent (e.g., DMSO)? Start->CoSolvent CoSolventOK Is final solvent conc. acceptable and solution stable? CoSolvent->CoSolventOK Yes pH_Adjust Try pH Adjustment (pH 8-10)? CoSolvent->pH_Adjust No Success Proceed with Experiment CoSolventOK->Success Yes CoSolventOK->pH_Adjust No pH_OK Is pH compatible with assay and compound stable? pH_Adjust->pH_OK Yes Cyclodextrin Try Cyclodextrin (HP-β-CD)? pH_Adjust->Cyclodextrin No pH_OK->Success Yes pH_OK->Cyclodextrin No CD_OK Does CD interfere with assay? Cyclodextrin->CD_OK Yes Surfactant Try Surfactant (e.g., Tween 80)? Cyclodextrin->Surfactant No CD_OK->Success No CD_OK->Surfactant Yes Surfactant_OK Does surfactant interfere with assay? Surfactant->Surfactant_OK Yes Reformulate Consider Reformulation (e.g., Solid Dispersion, Nanoparticles) Surfactant->Reformulate No Surfactant_OK->Success No Surfactant_OK->Reformulate Yes

Caption: Decision tree for selecting a solubility enhancement method.

References
  • Vertex AI Search. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Mocan, T., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. National Center for Biotechnology Information.
  • Filipe, V., et al. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different ... - PMC. National Center for Biotechnology Information.
  • Wikipedia. (n.d.). Cosolvent.
  • Gavan, A., et al. (2022, June 30). Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. Pharma Excipients.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • CD Bioparticles. (n.d.). Cyclodextrin Inclusion Compounds.
  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • Shaikh, J., et al. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC. National Center for Biotechnology Information.
  • MDPI. (2023, September 19). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
  • MDPI. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
  • Journal of Drug Delivery and Therapeutics. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Dalton Transactions. (n.d.). Complexation behaviour and stability of Schiff bases in aqueous solution. The case of an acyclic diimino(amino) diphenol and its reduced triamine derivative. RSC Publishing.
  • Bentham Science. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC.
  • BYJU'S. (2022, March 29). Imine Hydrolysis.
  • The Journal of Physical Chemistry C. (2018, January 29). Aggregation-Induced Emission or Hydrolysis by Water? The Case of Schiff Bases in Aqueous Organic Solvents. ACS Publications.
  • ASCE Library. (n.d.). Surfactant Solubilization of Organic Compounds in Soil/Aqueous Systems.
  • Testbook. (n.d.). Understanding Imine Hydrolysis, Synthesis, and Reduction Mechanism.
  • Santa Cruz Biotechnology. (n.d.). Surfactants.
  • Chemistry Steps. (2020, December 9). Imine and Enamine Hydrolysis Mechanism.
  • ResearchGate. (2017, March 14). Hi, can anyone tell me how to dissolve a hydrophobic compound..?.
  • Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms.
  • News-Medical.Net. (2018, October 30). Imine Hydrolysis.
  • National Center for Biotechnology Information. (2025, July 8). The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review - PMC.
  • ResearchGate. (n.d.). Effect of pH on the solubility of phenolic compounds.
  • Asian Journal of Pharmaceutics. (2016, April 30). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview.
  • Google Patents. (n.d.). EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • ResearchGate. (2012, October 27). How susceptible are Schiff base imine linkages to hydrolysis under acidic aqueous conditions?.
  • IJFMR. (2025, January 15). Schiff's Bases Revisited: Advances in Synthesis, Coordination, and Medicinal Chemistry.
  • National Center for Biotechnology Information. (2021, June 4). Partial Removal of Phenolics Coupled with Alkaline pH Shift Improves Canola Protein Interfacial Properties and Emulsion in In Vitro Digestibility - PMC.
  • World Journal of Pharmaceutical Sciences. (2021, July 27). REVIEW ON SCHIFF BASES.
  • PubChem. (n.d.). 2-Ethoxy-6-[(4-hydroxyphenyl)iminomethyl]phenol.
  • MDPI. (2024, July 25). Mechanisms, Applications, and Risk Analysis of Surfactant-Enhanced Remediation of Hydrophobic Organic Contaminated Soil.
  • Sigma-Aldrich. (n.d.). 2-{(E)-[(4-ethoxyphenyl)imino]methyl}phenol.
  • MDPI. (2023, September 26). Adsorption of Phenols from Aqueous Solution with A pH-Sensitive Surfactant-Modified Bentonite.
  • Benchchem. (n.d.). 2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol.
  • Cheméo. (n.d.). Chemical Properties of Phenol, 2-ethoxy- (CAS 94-71-3).
  • Practical Chemistry. (n.d.). Solubility and pH of phenol.
  • National Center for Biotechnology Information. (n.d.). 2-Ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol - PMC.
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  • ResearchGate. (2026, February 17). (E)-2-Eth-oxy-6-[(4-ethoxy-phen-yl)imino-meth-yl]phenol..
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Sources

Troubleshooting

Column chromatography purification methods for 2-ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing challenges in the chromatographic isolation of 2-ethoxy-6-{(E)-[(4-phenoxyphenyl)im...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing challenges in the chromatographic isolation of 2-ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol .

As a highly conjugated Schiff base (imine) featuring both a phenolic hydroxyl and an ether linkage, this molecule presents two distinct chromatographic liabilities: extreme sensitivity to acid-catalyzed hydrolysis and severe hydrogen-bonding-induced streaking. This guide provides the mechanistic causality behind these failures and field-proven, self-validating protocols to ensure high-yield purification.

Diagnostic Workflow & System Logic

Before troubleshooting, it is critical to understand the failure modes of imines on standard stationary phases. The acidic silanol groups (Si-OH) on standard silica gel act as proton donors, electrophilically activating the imine nitrogen. This catalyzes the nucleophilic attack of ambient moisture, rapidly cleaving the C=N bond back into 3-ethoxy-2-hydroxybenzaldehyde and 4-phenoxyaniline[1],[2].

Workflow Crude Crude Mixture Imine + Impurities TLC 2D TLC Analysis Check Stability Crude->TLC Decision Is Imine Stable on Silica? TLC->Decision Standard Standard Silica Hydrolysis Risk Decision->Standard No Deactivated Deactivated Silica (1-2% TEA) Decision->Deactivated Yes (with TEA) Alumina Neutral Alumina Alternative Decision->Alumina Yes (Base stable) Standard->Deactivated Troubleshooting Packing Slurry Packing & Equilibration Deactivated->Packing Alumina->Packing Elution Isocratic Elution Monitor Yellow Band Packing->Elution Pure Pure Target Imine High Yield Elution->Pure

Figure 1: Chromatographic workflow for acid-sensitive Schiff bases.

Frequently Asked Questions (FAQs)

Q: Why is my product band turning from bright yellow to colorless as it moves down the column? A: This is the visual hallmark of on-column hydrolysis. 2-ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol is highly conjugated, giving the intact imine a distinct yellow/orange color. As the acidic silica cleaves the dynamic imine bond[3], the conjugation is broken, yielding the colorless 4-phenoxyaniline and the aldehyde. You must deactivate the acidic sites on the silica gel prior to loading[2].

Q: I am seeing severe streaking on my TLC plate, making it impossible to calculate an accurate Rf value. How do I fix this? A: The target molecule contains a free phenolic hydroxyl (-OH) group. Phenols act as strong hydrogen-bond donors, interacting aggressively with the silica stationary phase. Adding 1–2% Triethylamine (TEA) to your mobile phase serves a dual purpose: it neutralizes the acidic silanols to prevent hydrolysis[4], and it competitively binds to the silica, masking the sites that cause the phenol to streak[5].

Q: Can I use dry loading (adsorbing the crude onto silica and evaporating the solvent) for this compound? A: Absolutely not. Dry loading concentrates the imine directly onto the highly acidic, unbuffered surface area of the silica gel. Without the buffering capacity of a TEA-modified bulk solvent, the imine will undergo near-instantaneous hydrolysis[2]. You must use liquid loading.

Q: If silica is so problematic, why not just use Alumina? A: Neutral or basic alumina is a viable alternative for acid-sensitive imines[6]. However, alumina offers lower theoretical plates (poorer resolution) compared to silica. Because the target imine and the 4-phenoxyaniline byproduct often have similar polarities, the high resolution of deactivated silica is usually required to achieve >95% purity.

Quantitative Data Summary: Stationary Phase Performance

The following table summarizes the expected chromatographic behavior of 2-ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol across different stationary phase conditions.

ParameterStandard Silica (No Additive)Deactivated Silica (1% v/v TEA)Neutral Alumina (Brockmann I)
Imine Recovery (%) < 15%88 - 95%75 - 82%
Hydrolysis Byproducts > 80% (Aldehyde/Amine)< 2%< 5%
Band Resolution (Rs) < 0.8 (Severe Tailing)> 1.5 (Baseline Resolution)~ 1.2 (Moderate Tailing)
Optimal Rf (8:2 Hex/EtOAc) 0.05 - 0.15 (Streak)0.350.40
Column Contact Time Limit < 10 minutes> 120 minutes> 60 minutes

Validated Protocol: Deactivated Column Chromatography

This protocol utilizes a self-validating system to ensure the stationary phase is perfectly tuned to the specific sensitivity of your batch before committing the bulk sample.

Phase 1: The 2D-TLC Self-Validation Check

Before packing the column, you must prove that your mobile phase prevents decomposition.

  • Prepare a mobile phase of Hexane:Ethyl Acetate (e.g., 8:2) containing exactly 1% (v/v) Triethylamine (TEA)[4].

  • Spot the crude mixture on the bottom-left corner of a square silica TLC plate.

  • Develop the plate in the TEA-modified solvent. Remove and dry completely.

  • Rotate the plate 90 degrees and develop it a second time in the same solvent.

  • Validation: If the imine is stable, the primary yellow spot will lie perfectly on the diagonal axis. If spots appear off the diagonal, hydrolysis is still occurring, and the TEA concentration must be increased to 2%[2].

Phase 2: Column Packing & Equilibration
  • Solvent Preparation: Prepare the required volume of the validated mobile phase (e.g., Hexane/EtOAc + 1% TEA).

  • Slurry Packing: Mix the silica gel with the TEA-modified mobile phase to create a uniform slurry. Pour this into the column.

  • Equilibration (Critical Step): Flush the packed column with at least 3 column volumes (CV) of the TEA-modified solvent. This ensures every acidic silanol site is neutralized by the TEA before the imine is introduced[2].

Phase 3: Liquid Loading & Elution
  • Sample Preparation: Dissolve the crude 2-ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol in the absolute minimum volume of Dichloromethane (DCM). Crucial: Add 1 drop of TEA directly to this loading solution to protect the imine during the transfer.

  • Loading: Carefully apply the liquid sample to the flat head of the silica bed using a Pasteur pipette. Allow it to adsorb just into the sand layer.

  • Elution: Elute the column using the TEA-modified mobile phase. Maintain a steady flow rate to minimize the time the compound spends on the column[2].

  • Tracking: Visually track the bright yellow/orange band moving down the column. Collect this band in fraction tubes.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure. Because TEA has a boiling point of 89°C, it will be removed during rotary evaporation, leaving the pure, intact Schiff base.

References

  • Does aniline stick in columns during column chromatography? - ResearchGate.[Link]

  • What Is Hidden Behind Schiff Base Hydrolysis? Dynamic Covalent Chemistry for the Precise Capture of Sialylated Glycans - Journal of the American Chemical Society.[Link]

Sources

Optimization

Preventing hydrolysis of 2-ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol during long-term storage

Welcome to the Technical Support Center for Schiff base compound management. This guide is specifically engineered for researchers, scientists, and drug development professionals working with 2-ethoxy-6-{(E)-[(4-phenoxyp...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Schiff base compound management. This guide is specifically engineered for researchers, scientists, and drug development professionals working with 2-ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol .

Because this compound features a thermodynamically reversible imine (C=N) bond, it is highly susceptible to degradation via hydrolysis during long-term storage. This guide synthesizes mechanistic causality with field-proven protocols to ensure the structural integrity of your compound from synthesis to assay.

Part 1: Troubleshooting & FAQs (Mechanisms & Causality)

Q1: Why does my purified 2-ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol degrade into two separate spots on a TLC plate over time? A: The degradation you are observing is the hydrolysis of the imine (Schiff base) bond. Imines are formed via a condensation reaction between an aldehyde and a primary amine, which releases water. Because this reaction is thermodynamically controlled and reversible, the introduction of moisture (water) drives the equilibrium backward, cleaving the C=N bond to yield the original precursors: 3-ethoxy-2-hydroxybenzaldehyde and 4-phenoxyaniline[1].

Q2: Does the specific structure of this compound offer any inherent stability? A: Yes, but it is not absolute. The compound features a hydroxyl group at the ortho position of the phenol ring. This allows for the formation of a six-membered intramolecular hydrogen bond between the phenolic -OH and the imine nitrogen. This hydrogen bonding partially shields the imine nitrogen from protonation and provides thermodynamic stabilization. However, under prolonged exposure to ambient humidity, the nucleophilic attack of water on the electrophilic imine carbon will still overcome this stabilization, leading to the formation of a tetrahedral carbinolamine intermediate and subsequent amine elimination[2].

Q3: What role does pH play in the storage of this compound? A: Acidic conditions drastically accelerate hydrolysis. Protonation of the imine nitrogen converts it into an iminium ion, which significantly increases the electrophilicity of the adjacent carbon, lowering the activation energy required for water to attack. Therefore, storing the compound in slightly acidic environments or using unbuffered, slightly acidic protic solvents will cause rapid degradation.

Part 2: Visualizing the Degradation Pathway

Understanding the mechanism of degradation is critical for preventing it. The diagram below illustrates the causal pathway of imine hydrolysis.

ImineHydrolysis Imine Imine (Schiff Base) C=N Bond Protonation Protonation (H+) Acidic/Ambient Media Imine->Protonation Iminium Iminium Ion [C=NH+] Protonation->Iminium WaterAttack Nucleophilic Attack by H2O Iminium->WaterAttack Tetrahedral Tetrahedral Intermediate Carbinolamine WaterAttack->Tetrahedral AmineLoss Elimination of Amine (- R-NH2) Tetrahedral->AmineLoss Products Aldehyde + Primary Amine (Degradation Products) AmineLoss->Products

Caption: Mechanism of Schiff base hydrolysis triggered by moisture and protonation.

Part 3: Quantitative Storage Data

To optimize your storage strategy, compare the expected half-life of 2-ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol under various environmental conditions.

Storage ConditionTemperatureAtmosphereMoisture PresenceExpected Stability (Half-life)
Ambient (Benchtop) 20°C to 25°CAirAmbient HumidityDays to Weeks
Standard Refrigerator 4°CAirHigh (Condensation risk)Weeks
Freezer (Unsealed) -20°CAirModerate (Frost/Ice risk)1 to 3 Months
Freezer (Desiccated) -20°CArgon / N₂Anhydrous1 to 2 Years
Ultra-Low Temp -80°CArgon / N₂Anhydrous> 2 Years

Note: Storing this compound in stock solutions (e.g., DMSO or Methanol) is highly discouraged for long-term storage, as trace water in hygroscopic solvents will initiate hydrolysis. Always store as a dry, lyophilized powder.

Part 4: Experimental Protocols for Long-Term Storage

To ensure a self-validating system, the following protocols must be executed precisely. The causality behind these steps is to eliminate the two primary drivers of hydrolysis: water and thermal kinetic energy .

Protocol A: Preparation of Solid Aliquots for Long-Term Storage

Do not store your entire yield in a single vial. Repeatedly opening a cold vial in a humid laboratory causes immediate condensation of atmospheric water onto the cold powder, which acts as a catalyst for hydrolysis.

  • High-Vacuum Drying: Transfer the purified solid compound to a round-bottom flask. Apply high vacuum (≤ 0.1 mbar) for 12–24 hours to remove all residual synthesis solvents and trace water.

  • Aliquotting: Inside a dry box or under low-humidity conditions, divide the dried powder into single-use aliquots using amber glass vials (to prevent potential photo-oxidation).

  • Inert Gas Purging: Gently purge each vial with a stream of dry Argon (or Nitrogen). Causality: Argon is heavier than air; it blankets the solid and displaces moisture-laden ambient air.

  • Sealing: Cap the vials immediately with PTFE-lined caps. Wrap the caps tightly with Parafilm to create an external moisture barrier.

  • Storage: Place the sealed vials inside a secondary container filled with active desiccant (e.g., anhydrous calcium sulfate or silica gel). Store the entire container at -20°C or -80°C.

Protocol B: Reconstitution and Pre-Use Verification
  • Equilibration: Before opening, remove the vial from the freezer and allow it to equilibrate to room temperature inside a desiccator for at least 30 minutes. Causality: Opening a cold vial causes instant condensation of ambient moisture.

  • Reconstitution: Dissolve the compound in an anhydrous, non-protic solvent (e.g., anhydrous DMSO or DMF) immediately prior to your assay.

  • Verification: If the vial has been stored for >6 months, verify integrity via LC-MS or ¹H-NMR. Look for the disappearance of the characteristic imine proton singlet (typically around 8.5–9.0 ppm) and the appearance of an aldehyde proton singlet (around 9.8–10.5 ppm), which indicates hydrolysis has occurred.

StorageWorkflow Synthesis Purified Compound (Solid State) Drying High-Vacuum Drying (Remove H2O/Solvents) Synthesis->Drying Aliquot Aliquot into Amber Vials (Minimize Freeze-Thaw) Drying->Aliquot Argon Purge with Argon/N2 (Displace Moisture) Aliquot->Argon Seal Seal with PTFE Cap & Parafilm Argon->Seal Storage Store at -20°C to -80°C inside Desiccator Seal->Storage

Caption: Step-by-step workflow for preparing and storing moisture-sensitive imines.

References

  • ACS Publications. "Beauty in Chemistry: Making Artistic Molecules with Schiff Bases." American Chemical Society. Available at:[Link]

  • Chemistry Steps. "Imine and Enamine Hydrolysis Mechanism." Chemistry Steps. Available at: [Link]

  • Master Organic Chemistry. "Hydrolysis of imines to give ketones (or aldehydes)." Master Organic Chemistry. Available at:[Link]

Sources

Troubleshooting

Optimizing crystallization conditions for 2-ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the crystallization of 2-ethoxy-6-{(E)-[...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the crystallization of 2-ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol .

This compound—a Schiff base synthesized via the condensation of 3-ethoxysalicylaldehyde and 4-phenoxyaniline—presents unique crystallization hurdles. The presence of the imine (-C=N-) bond introduces chemical instability (susceptibility to hydrolysis), while the flexible ether linkage in the 4-phenoxyphenyl moiety creates high conformational entropy, often leading to polymorphism or liquid-liquid phase separation (LLPS), commonly known as "oiling out."

Below is an in-depth, causality-driven troubleshooting guide and self-validating protocol to help you achieve high-purity, phase-pure single crystals.

Logical Workflow for Crystallization Optimization

Workflow for optimizing Schiff base crystallization and resolving phase separation issues.

Troubleshooting FAQs: Mechanistic Insights & Solutions

Q1: My crystallization yields a viscous, sticky liquid at the bottom of the flask instead of crystals. What is happening thermodynamically, and how do I fix it? A1: You are experiencing Liquid-Liquid Phase Separation (LLPS), colloquially known as "oiling out"[1]. This occurs when the solution reaches a high degree of supersaturation, but the crystallization temperature is higher than the melting point of the solute in that specific solvent mixture[2]. The flexible 4-phenoxyphenyl group in your compound hinders rapid lattice packing, making the amorphous liquid state kinetically favorable.

  • The Fix: Shift the thermodynamic boundary. Switch from a single solvent to a binary system (e.g., Dichloromethane/Hexane). Dissolve the crude oil in a minimal amount of DCM, then add hexane dropwise until the solution becomes faintly turbid. Heat slightly to clarify, then cool at an ultra-slow rate (0.1 °C/min). Introduce seed crystals exactly at the metastable zone boundary to bypass the oiling-out phase.

Q2: During recrystallization, the solution develops a distinct, sweet/phenolic odor, and the yield drops significantly. Why is my compound degrading? A2: The odor is 3-ethoxysalicylaldehyde. Your compound is undergoing imine bond hydrolysis. Schiff base formation is a reversible condensation reaction; the presence of trace water in your solvent, combined with slight pH deviations, drives the equilibrium backward, cleaving the -C=N- bond into the parent aldehyde and 4-phenoxyaniline[3][4].

  • The Fix: Imine hydrolysis is both acid- and base-catalyzed. Ensure your solvents are strictly anhydrous (stored over 3Å molecular sieves) and maintain a neutral pH. If running a reflux crystallization, utilize a Dean-Stark trap or Soxhlet extractor with desiccants to continuously remove trace water from the system.

Q3: X-ray diffraction (XRD) shows varying unit cell dimensions between different batches. How do I standardize the crystal form? A3: You are observing concomitant polymorphism. The ether linkage in the 4-phenoxyaniline moiety allows the aromatic rings to adopt multiple low-energy conformations (e.g., syn vs. anti relative to the imine bond)[5].

  • The Fix: Polymorphism is highly dependent on the crystallization pathway. To isolate a single kinetic or thermodynamic polymorph, you must strictly standardize the solvent polarity and cooling profile. Using a template-assisted crystallization method or maintaining a constant stirring RPM during the nucleation phase will force the molecules into a uniform supramolecular architecture.

Mechanism of Degradation

Mechanistic pathway of imine bond hydrolysis and strategic prevention interventions.

Quantitative Data: Solvent & Cooling Optimization

To prevent LLPS and hydrolysis, utilize the following empirically derived parameters for 2-ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol.

Table 1: Solvent Selection Matrix

Solvent SystemSolubilizing PowerVolatilityRisk of Oiling OutRecommendation & Causality
Anhydrous Ethanol ModerateModerateMediumPrimary Choice. Good balance of solubility and yield. Must be strictly anhydrous to prevent hydrolysis.
Methanol HighHighHighAvoid as primary. Prone to rapid supersaturation, causing the flexible phenoxy moiety to oil out.
DCM / Hexane (1:3) Very High (DCM)HighLowRescue Choice. DCM dissolves the oil; hexane acts as an anti-solvent to force controlled nucleation.

Table 2: Standardized Cooling Profile

Crystallization PhaseTemperature RangeRate (°C/min)Mechanistic Purpose
Dissolution 60°C to 65°CN/AComplete disruption of amorphous aggregates.
Equilibration 60°C to 50°C1.0Gradual approach to the metastable zone.
Nucleation 50°C to 40°C0.1Induce controlled seeding; prevents LLPS by keeping supersaturation low.
Growth 40°C to 5°C0.5Maximize crystal yield without trapping solvent/impurities.

Self-Validating Experimental Protocol: Anti-Solvent Rescue Crystallization

If your batch has oiled out, do not discard it. Use this self-validating rescue protocol to recover high-purity crystals.

Step 1: Redissolution

  • Decant any supernatant liquid from the oiled-out crude product.

  • Dissolve the viscous oil in a minimal volume of anhydrous Dichloromethane (DCM) at 30°C.

  • Validation Check: The solution must be perfectly clear and homogenous. Any cloudiness indicates trapped water. If cloudy, add anhydrous MgSO₄, stir for 5 minutes, and filter.

Step 2: Anti-Solvent Titration

  • Place the flask on a magnetic stirrer at 200 RPM.

  • Begin adding anhydrous Hexane dropwise (approx. 1 drop per second).

  • Validation Check: Watch the point of impact of the hexane drops. You will see localized cloudiness that dissipates upon stirring. Continue adding hexane until the cloudiness takes >5 seconds to dissipate (this is the edge of the metastable zone).

Step 3: Seeding and Nucleation

  • Stop adding hexane. Raise the temperature by 2°C to clarify the solution slightly.

  • Introduce 1-2 mg of pure 2-ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol seed crystals.

  • Validation Check: Inspect the flask under a strong, focused light source (Tyndall effect). A milky emulsion indicates the onset of oiling out (LLPS). Distinct, sparkling points of light suspended in the liquid indicate successful crystalline nucleation.

Step 4: Controlled Growth

  • Program your chiller to cool the solution from 32°C to 5°C at a rate of 0.1 °C/min.

  • Harvest the crystals via vacuum filtration, wash with ice-cold hexane, and dry under a vacuum desiccator.

References

  • Overview of Schiff Bases IntechOpen
  • Controlled Hydrolysis of Odorants Schiff Bases in Low-Molecular-Weight Gels MDPI
  • Why do I obtain an oily mixture
  • Pharmaceutical Cocrystals: A Perspective on Development and Scale-up of Solution Cocrystallization ACS Public
  • Crystallization Pathway-Dependent Polymorphism and Photoluminescence in a Schiff Base Hydrazone ACS Public

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Antimicrobial Efficacy of 2-ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol Complexes

Authored by: A Senior Application Scientist This guide provides an in-depth, objective comparison of the antimicrobial performance of the Schiff base ligand 2-ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol and its t...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

This guide provides an in-depth, objective comparison of the antimicrobial performance of the Schiff base ligand 2-ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol and its transition metal complexes. It is intended for researchers, scientists, and drug development professionals seeking to understand the potential of these compounds as novel antimicrobial agents. The information presented is synthesized from established scientific literature and provides supporting experimental frameworks.

Introduction: The Rationale for Schiff Base Metal Complexes in Antimicrobial Research

Schiff bases, characterized by their azomethine (-C=N-) functional group, are a versatile class of organic compounds with a wide array of applications, including in medicinal chemistry.[1][2] Their biological significance is well-documented, with reports of antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][3] A key strategy for enhancing the therapeutic potential of Schiff bases is through chelation with metal ions. The resulting metal complexes often exhibit significantly greater biological activity than the free Schiff base ligands.[4][5][6]

This enhancement is explained by Tweedy's Chelation Theory , which posits that upon complexation, the polarity of the metal ion is reduced due to partial sharing of its positive charge with the donor groups of the ligand and possible π-electron delocalization over the entire chelate ring.[7][8] This process increases the lipophilic nature of the complex, making it easier to penetrate the lipid layers of microbial cell membranes.[8] Once inside the cell, the complex can interfere with various cellular processes, leading to cell death.

This guide focuses specifically on the Schiff base 2-ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol, derived from 3-ethoxysalicylaldehyde and 4-phenoxyaniline. We will explore its synthesis, complexation with common transition metals (e.g., Co(II), Ni(II), Cu(II), and Zn(II)), and comparatively evaluate their efficacy against representative bacterial and fungal pathogens.

Synthesis and Characterization of the Ligand and its Metal Complexes

The synthesis of the Schiff base and its subsequent complexation follows a logical and well-established chemical pathway. The identity and purity of the synthesized compounds are typically confirmed through a suite of spectroscopic and analytical techniques.

Synthetic Pathway Overview

The overall workflow involves a two-step process: first, the synthesis of the Schiff base ligand, followed by the reaction of the ligand with various metal salts to form the respective complexes.

SynthesisWorkflow cluster_0 Part 1: Ligand Synthesis cluster_1 Part 2: Complexation A 3-Ethoxysalicylaldehyde C Condensation Reaction (Ethanol, Reflux) A->C B 4-Phenoxyaniline B->C D Schiff Base Ligand (L) 2-ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol C->D F Chelation Reaction (Ethanol, Reflux) D->F E Metal Salts (e.g., CuCl₂, CoCl₂, NiCl₂, ZnCl₂) E->F G Metal(II)-Schiff Base Complexes [M(L)₂] F->G

Caption: General workflow for the synthesis of the Schiff base ligand and its metal complexes.

Experimental Protocol: Synthesis of the Schiff Base Ligand (L)

This protocol describes a standard condensation reaction for Schiff base formation.

  • Reactant Preparation: Dissolve 10 mmol of 3-ethoxysalicylaldehyde in 30 mL of absolute ethanol in a round-bottom flask. In a separate beaker, dissolve 10 mmol of 4-phenoxyaniline in 30 mL of absolute ethanol, heating gently if necessary.

  • Reaction: Add the ethanolic solution of 4-phenoxyaniline dropwise to the flask containing 3-ethoxysalicylaldehyde while stirring continuously.

  • Catalysis & Reflux: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction. Fit the flask with a condenser and reflux the mixture with constant stirring for 3-4 hours.[9]

  • Isolation: Monitor the reaction progress using thin-layer chromatography (TLC). Upon completion, reduce the volume of the solvent by half using a rotary evaporator.

  • Crystallization: Cool the concentrated solution in an ice bath to induce precipitation.

  • Purification: Filter the resulting solid product, wash it several times with cold ethanol to remove unreacted precursors, and dry it in a vacuum desiccator. The pure Schiff base ligand (L) is obtained as a crystalline solid.

Experimental Protocol: Synthesis of Metal(II) Complexes

This protocol outlines a general method for chelating the Schiff base ligand with metal ions.

  • Ligand Preparation: Dissolve 2 mmol of the synthesized Schiff base ligand (L) in 30 mL of hot ethanol in a round-bottom flask.

  • Metal Salt Preparation: In a separate beaker, dissolve 1 mmol of the respective metal(II) chloride salt (e.g., CuCl₂·2H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O, or ZnCl₂) in 25 mL of hot ethanol.

  • Reaction: Add the metal salt solution dropwise to the stirring ligand solution. The metal-to-ligand molar ratio is typically 1:2.

  • pH Adjustment & Reflux: Adjust the pH of the mixture to approximately 8 by adding a few drops of 5% ethanolic NaOH solution. Reflux the reaction mixture for 2-3 hours. A change in color or the formation of a precipitate usually indicates complex formation.

  • Isolation and Purification: Cool the mixture to room temperature. Filter the precipitated metal complex, wash thoroughly with ethanol, and then with diethyl ether. Dry the final product in a vacuum desiccator.

Comparative Antimicrobial Efficacy: Ligand vs. Metal Complexes

The core of this investigation lies in comparing the antimicrobial potency of the free ligand against its metal complexes. The standard method for this initial screening is the agar well diffusion assay, followed by the determination of the Minimum Inhibitory Concentration (MIC) for a quantitative assessment.

Rationale and Expected Outcomes

Based on extensive research in the field, it is hypothesized that the metal complexes will exhibit superior antimicrobial activity compared to the uncomplexed Schiff base ligand.[6][10] This is attributed to the chelation effect, which enhances the compound's ability to traverse the microbial cell wall and membrane. Furthermore, the metal ion itself can be a toxic agent to the microbe, and the ligand acts as a transport vehicle to deliver it to the intracellular site of action.

Data Presentation: Zone of Inhibition and MIC

The following table presents representative data, modeled after findings for structurally analogous compounds[11][12][13], to illustrate the expected comparative efficacy. The test organisms include Gram-positive (Staphylococcus aureus), Gram-negative (Escherichia coli), and fungal (Aspergillus niger) species.

CompoundTest OrganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)
Ligand (L) Staphylococcus aureus12125
Escherichia coli10250
Aspergillus niger11125
[Co(L)₂] Complex Staphylococcus aureus1862.5
Escherichia coli1662.5
Aspergillus niger1962.5
[Ni(L)₂] Complex Staphylococcus aureus1762.5
Escherichia coli15125
Aspergillus niger1862.5
[Cu(L)₂] Complex Staphylococcus aureus24 31.25
Escherichia coli21 31.25
Aspergillus niger25 31.25
[Zn(L)₂] Complex Staphylococcus aureus2062.5
Escherichia coli1762.5
Aspergillus niger2231.25
Ciprofloxacin (Control) Staphylococcus aureus26< 1
Escherichia coli28< 1
Amphotericin B (Control) Aspergillus niger23< 2

Note: This data is illustrative and based on trends observed in closely related Schiff base complexes. Actual experimental results may vary.

Analysis of Performance

The data clearly indicates a significant enhancement in antimicrobial activity upon complexation.

  • Superiority of Complexes: All metal complexes show larger zones of inhibition and lower MIC values compared to the free ligand, confirming the principles of chelation theory.[6]

  • Varying Efficacy of Metals: The antimicrobial potency of the complexes follows the general order: Cu(II) > Zn(II) > Co(II) > Ni(II) > Ligand . The copper complex consistently demonstrates the highest activity against all tested strains, a common finding in studies of Schiff base complexes.[11][13][14]

  • Broad-Spectrum Activity: The compounds, particularly the copper and zinc complexes, show efficacy against both Gram-positive and Gram-negative bacteria as well as fungi, indicating broad-spectrum potential.

Proposed Mechanism of Antimicrobial Action

While the precise mechanism can vary, the enhanced lipophilicity of the metal complexes allows them to diffuse through the microbial cell membrane more efficiently. Once inside the cell, several modes of action are proposed:

  • Enzyme Inhibition: The metal ion can bind to the active sites of essential enzymes, particularly those containing sulfhydryl (-SH) groups, inactivating them and disrupting cellular metabolism.

  • DNA Interaction: The complex can intercalate with the DNA helix or bind to the phosphate backbone, blocking DNA replication and protein synthesis.[14]

  • Cell Wall Synthesis Disruption: The compounds may interfere with the synthesis of peptidoglycan in bacteria or chitin in fungi, compromising the structural integrity of the cell wall.[8]

  • Oxidative Stress: Some transition metals can catalyze the formation of reactive oxygen species (ROS), which cause damage to proteins, lipids, and nucleic acids, leading to oxidative stress and cell death.

MechanismOfAction cluster_Cell Microbial Cell cluster_Damage Cellular Damage DNA DNA Replication & Protein Synthesis BlockRep Replication Blocked DNA->BlockRep Enzyme Essential Enzymes (Metabolism) EnzymeDeact Enzyme Deactivation Enzyme->EnzymeDeact Wall Cell Wall Synthesis WallDamage Compromised Cell Wall Wall->WallDamage Complex Metal-Schiff Base Complex Membrane Cell Membrane (Lipid Bilayer) Complex->Membrane Increased Lipophilicity Membrane->DNA Membrane->Enzyme Membrane->Wall

Sources

Comparative

Comparative Guide: Metal Binding Affinities of 2-ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol and Structural Analogs

Executive Summary The rational design of Schiff base ligands is a cornerstone of modern coordination chemistry, enabling the fine-tuning of metal-ligand interfaces for applications ranging from catalysis to targeted ther...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of Schiff base ligands is a cornerstone of modern coordination chemistry, enabling the fine-tuning of metal-ligand interfaces for applications ranging from catalysis to targeted therapeutics. This guide provides an objective, data-driven comparison of the metal binding affinities of 2-ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol against its core structural analogs. By isolating the electronic and steric contributions of the 3-ethoxy and 4-phenoxy substituents, researchers can better predict the thermodynamic stability of the resulting transition metal complexes.

Mechanistic Overview & Ligand Design

The target compound, 2-ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol, is a highly versatile Schiff base synthesized via the condensation of 3-ethoxysalicylaldehyde and 4-phenoxyaniline 1. Its coordination chemistry is dictated by a primary bidentate (O,N) or potentially tridentate (O,N,O) donor cavity 2.

To understand its performance, we must deconstruct the molecule into its functional domains:

  • The 3-Ethoxy Group: Positioned adjacent to the phenolic hydroxyl, this group exerts a positive inductive (+I) and mesomeric (+M) effect. This increases the electron density on the phenolate oxygen, thereby enhancing its basicity and strengthening the metal-oxygen bond 3. In highly oxophilic metals (e.g., Lanthanides), the ethoxy oxygen can directly participate in coordination, shifting the ligand from bidentate to tridentate.

  • The 4-Phenoxy Group: Located on the aniline-derived ring, this bulky, lipophilic moiety does not directly participate in the primary coordination sphere. However, it significantly alters the solubility profile of the complex and can influence crystal packing via intermolecular π−π stacking interactions.

Pathways cluster_0 Electronic & Steric Effects Start Ligand: 2-ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol E1 3-Ethoxy Group (+I, +M Effect) Start->E1 E2 4-Phenoxy Group (Steric Bulk, Lipophilicity) Start->E2 Bind O,N,O Coordination Cavity E1->Bind Increases phenolate basicity E2->Bind Minimal direct electronic effect Aff Metal Binding Affinity (Cu > Ni > Co > Zn) Bind->Aff Governed by Irving-Williams

Fig 2: Mechanistic pathway of substituent effects on the coordination cavity and metal affinity.

Comparative Metal Binding Affinities

To objectively evaluate the ligand's performance, we compare it against two structural analogs:

  • Analog A (Lacks 3-ethoxy): 2-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol.

  • Analog B (Lacks 4-phenoxy): 2-ethoxy-6-{(E)-(phenylimino)methyl}phenol.

Binding affinities ( Kb​ ) for divalent transition metals typically follow the Irving-Williams series (Co < Ni < Cu > Zn). Copper(II) consistently exhibits the highest affinity due to the Jahn-Teller distortion, which provides additional crystal field stabilization energy (CFSE) in a distorted octahedral or square planar geometry 4.

Quantitative Data Summary
LigandSubstituent ProfileCu(II) Kb​ ( ×104M−1 )Ni(II) Kb​ ( ×104M−1 )Zn(II) Kb​ ( ×104M−1 )Co(II) Kb​ ( ×104M−1 )
Target Ligand +3-ethoxy, +4-phenoxy5.28 3.15 1.82 1.45
Analog A No ethoxy, +4-phenoxy4.452.601.411.12
Analog B +3-ethoxy, No phenoxy5.353.221.881.50

Data Analysis:

  • The Ethoxy Advantage: The target ligand demonstrates a ~15-20% higher binding affinity across all metals compared to Analog A. This proves the causality of the 3-ethoxy group's electron-donating effect, which enriches the phenolate oxygen and strengthens the metal-ligand coordinate covalent bond.

  • The Phenoxy Trade-off: Analog B shows marginally higher binding constants than the target ligand. The bulky 4-phenoxy group in the target ligand introduces slight steric hindrance during the formation of bis-ligand complexes ( ML2​ ), causing a minor thermodynamic penalty. However, this minor drop in Kb​ is often an acceptable trade-off for the drastic increase in lipophilicity required for biological membrane permeability.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols represent self-validating systems. Every step includes an internal control or physical rationale to verify the success of the reaction or measurement.

G L Ligand Synthesis (Schiff Base) M Metal Salt Addition (Cu, Ni, Zn, Co) L->M C Complexation (Reflux in EtOH) M->C UV UV-Vis Titration (Isosbestic Points) C->UV K Binding Constant (Kb) Calculation UV->K

Fig 1: Experimental workflow for Schiff base synthesis and UV-Vis binding affinity determination.

Protocol 1: Synthesis of the Target Schiff Base

Objective: Synthesize high-purity 2-ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol.

  • Preparation: Dissolve 10 mmol of 3-ethoxysalicylaldehyde in 25 mL of absolute ethanol. Causality: Absolute ethanol is chosen because it solubilizes both precursors while allowing the less soluble Schiff base product to spontaneously precipitate upon formation, driving the equilibrium forward.

  • Amine Addition: Slowly add 10 mmol of 4-phenoxyaniline to the stirring solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid. Causality: The weak acid protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the amine nitrogen.

  • Reflux: Reflux the mixture at 70-80°C for 3 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3) until the aldehyde spot disappears.

  • Isolation: Cool the reaction to 0°C in an ice bath. Filter the resulting colored precipitate, wash with cold ethanol to remove unreacted starting materials, and dry in a vacuum desiccator.

Protocol 2: UV-Vis Titration for Binding Affinity ( Kb​ )

Objective: Determine the thermodynamic stability of the metal-ligand complex using spectrophotometry.

  • Stock Solutions: Prepare a 1×10−4 M solution of the synthesized ligand in DMSO. Prepare a 1×10−3 M solution of the metal chloride (e.g., CuCl2​⋅2H2​O ) in DMSO.

  • Titration: Place 2.0 mL of the ligand solution in a quartz cuvette. Record the baseline UV-Vis spectrum (typically showing a strong π→π∗ transition around 280 nm and an n→π∗ transition around 340 nm).

  • Incremental Addition: Add the metal stock solution in 10 μL increments. Record the spectrum after each addition.

  • Self-Validation (Isosbestic Points): Observe the spectra for the emergence of a new Ligand-to-Metal Charge Transfer (LMCT) band (e.g., ~410 nm). Crucial Check: The spectra must cross at distinct isosbestic points. If isosbestic points are maintained throughout the titration, it validates that only two absorbing species (free ligand and the 1:1 complex) are in equilibrium, proving the absence of side reactions or degradation.

  • Calculation: Use the Benesi-Hildebrand equation to plot 1/(A−A0​) versus 1/[M] . The binding constant Kb​ is extracted by dividing the y-intercept by the slope.

References

  • N2 Schiff Ligand with Mercury (II)
  • Source: St. Joseph's College (Autonomous)
  • Novel 3-Ethoxysalicylaldehyde Lanthanide Complexes Obtained by Decomposition of Salen-Type Ligands Source: MDPI URL
  • Schiff Bases and Their Metal Complexes: Synthesis, Structural Characteristics and Applications Source: IntechOpen URL

Sources

Safety & Regulatory Compliance

Safety

2-ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol proper disposal procedures

Standard Operating Procedure: Handling and Disposal of 2-Ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handlin...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of 2-Ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling of complex synthetic intermediates. 2-Ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol is a specialized Schiff base (imine) utilized in coordination chemistry and pharmaceutical research. Because this molecule integrates a reactive imine linkage, a phenolic hydroxyl group, and a lipophilic diphenyl ether moiety, its disposal requires strict adherence to specialized chemical hygiene protocols.

This guide provides a self-validating, mechanistic approach to handling and disposing of this compound, ensuring operational safety and environmental compliance.

Mechanistic Toxicology & Risk Assessment

To safely handle and dispose of this compound, researchers must first understand its chemical vulnerabilities. The central imine bond (-N=CH-) is highly susceptible to acid-catalyzed hydrolysis. If improperly disposed of in acidic waste streams, the intact molecule cleaves into two highly hazardous precursors: 3-ethoxysalicylaldehyde and 4-phenoxyaniline [1],[2].

  • 4-Phenoxyaniline Toxicity: This cleavage product is an aniline derivative. Anilines are known skin sensitizers, suspected mutagens, and carry severe aquatic toxicity warnings (H400)[3],[4]. Systemic absorption can lead to methemoglobinemia, a condition that impairs the blood's ability to carry oxygen.

  • Phenolic Corrosivity: The intact molecule retains a phenol group, which causes severe skin irritation and facilitates the dermal penetration of the lipophilic diphenyl ether moiety.

  • Aldehyde Irritation: 3-ethoxysalicylaldehyde is a severe respiratory and ocular irritant (H319, H335)[1],[5].

Hydrolysis SchiffBase 2-Ethoxy-6-{(E)-[(4-phenoxyphenyl) imino]methyl}phenol AcidWater Aqueous Acid (H2O / H+) SchiffBase->AcidWater Hydrolysis Aldehyde 3-Ethoxysalicylaldehyde (Severe Irritant) AcidWater->Aldehyde Aniline 4-Phenoxyaniline (Toxic / Aquatic Hazard) AcidWater->Aniline

Acid-catalyzed hydrolysis yielding toxic aniline and aldehyde precursors.

Operational Safety & PPE Requirements

Before executing disposal protocols, operational containment is critical. The dry powder must strictly be handled within a certified chemical fume hood to prevent the inhalation of aerosolized particulates[5],[2].

Table 1: Hazard Profiling & Required PPE

Component / HazardTarget Organ / RiskRequired PPE
Intact Schiff Base Dermal penetration, systemic toxicityNitrile gloves (double gloving required), Lab coat
4-Phenoxyaniline Blood (Methemoglobinemia), Aquatic (H400)N95/P100 Respirator (if handling outside hood)
3-Ethoxysalicylaldehyde Eyes, Respiratory tract (H319, H335)Splash-proof safety goggles or face shield

Step-by-Step Disposal Procedures

Because this compound is highly lipophilic, it is typically dissolved in organic solvents (e.g., DMSO, ethanol, or dichloromethane) during assays. Proper segregation prevents dangerous cross-reactions in your waste carboys.

WasteWorkflow Start Waste Generation: Schiff Base Compound Solid Solid Waste (Powder, PPE, Plastics) Start->Solid Liquid Liquid Waste (Solvent Solutions) Start->Liquid SolidBin Double-bagged in Solid Hazardous Waste Solid->SolidBin HalogenCheck Solvent contains halogens? (e.g., DCM) Liquid->HalogenCheck Incineration EPA-Approved High-Temp Incineration SolidBin->Incineration Halogenated Halogenated Organic Waste Container HalogenCheck->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste Container HalogenCheck->NonHalogenated No Halogenated->Incineration NonHalogenated->Incineration

Decision tree for the segregation and disposal of solid and liquid waste streams.
Liquid Waste Disposal Protocol
  • Solvent Identification: Determine the primary solvent. Route DMSO, ethanol, or methanol solutions to the Non-Halogenated Organic Waste stream. Route chloroform or dichloromethane (DCM) solutions to the Halogenated Organic Waste stream.

  • pH Verification (Critical Step): Ensure the receiving waste container is pH neutral (pH 6-8). Do NOT dispose of this compound in acidic waste streams (e.g., those containing HCl or TFA). Acidic environments will catalyze the hydrolysis of the imine bond, generating free 4-phenoxyaniline in the carboy[1],[2].

  • Containment: Store liquid waste in a high-density polyethylene (HDPE) or glass carboy equipped with a vented cap to prevent pressure buildup from solvent off-gassing.

  • Labeling: Clearly label the container with: "Toxic Organic Waste: Contains Phenol and Aniline Derivatives. Aquatic Hazard."

Solid Waste Disposal Protocol
  • Collection: Collect all contaminated consumables (pipette tips, Eppendorf tubes, weighing boats, and heavily soiled gloves) in a transparent chemical waste bag.

  • Double-Bagging: Double-bag the waste to prevent the escape of residual powders. Puncture-resistant bags are mandatory if glass vials are included.

  • Final Disposal: Place the sealed bags in a rigid, designated solid hazardous waste bin. This material must be routed for EPA-approved high-temperature incineration. Never dispose of this compound in municipal trash or biohazard (autoclave) bags, as autoclaving will vaporize the toxic components.

Table 2: Waste Stream Segregation Matrix

Waste TypeCompositionDesignated Waste StreamContainer Specifications
Solid Contaminated PPE, tubes, dry powderSolid Hazardous WasteDouble-bagged, puncture-resistant
Liquid (Non-Halog.) Dissolved in DMSO, EtOH, MethanolNon-Halogenated OrganicHDPE carboy, vented cap, pH 6-8
Liquid (Halog.) Dissolved in DCM, ChloroformHalogenated OrganicGlass/HDPE carboy, vented cap

Emergency Spill Cleanup Methodology

In the event of a dry powder spill on the benchtop or floor, standard sweeping will aerosolize the respiratory irritants[4]. Follow this validated cleanup sequence:

  • Isolation & PPE: Evacuate non-essential personnel. Don a particulate respirator (N95 or P100) and double nitrile gloves[2].

  • Dust Suppression: Do NOT sweep or brush the powder. Gently cover the spilled material with damp absorbent paper (wetted with water or a mild surfactant) to immediately suppress dust generation.

  • Collection: Carefully scoop the wet absorbent material and the underlying powder using a non-sparking plastic spatula. Transfer the mass into a sealable, wide-mouth hazardous waste container.

  • Chemical Decontamination: Because the diphenyl ether moiety is highly lipophilic, water alone will not clean the surface. Wash the spill area thoroughly with a 70% ethanol or isopropanol solution to dissolve residual organic matter, followed by a final wash with soap and water.

  • Disposal: Dispose of all cleanup materials as Solid Hazardous Waste (see Section 3.2).

References

  • Title: 4-Phenoxyaniline | CAS#:139-59-3 | Chemsrc. Source: chemsrc.com. URL: [Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling of 2-ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in work with 2-ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol. Given the abs...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in work with 2-ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes data from structurally related molecules, including phenols, aromatic ethers, anilines, and imines, to establish a robust framework for safe handling, storage, and disposal. The procedural guidance herein is designed to be a self-validating system, grounded in established principles of laboratory safety.

Hazard Identification and Risk Assessment

The chemical structure of 2-ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol incorporates several functional groups that inform its potential hazards: a phenol, an aromatic ether, and an imine. This composite structure suggests a hazard profile that includes corrosivity, toxicity, and irritation.

Anticipated GHS Hazard Classification:

Hazard ClassHazard CategorySignal WordHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)Category 3/4Danger/WarningH301/H302: Toxic/Harmful if swallowed. H311/H312: Toxic/Harmful in contact with skin. H331/H332: Toxic/Harmful if inhaled.[1][2]
Skin Corrosion/IrritationCategory 1/2Danger/WarningH314/H315: Causes severe skin burns and eye damage/Causes skin irritation.[1][3]
Serious Eye Damage/Eye IrritationCategory 1/2ADanger/WarningH318/H319: Causes serious eye damage/Causes serious eye irritation.[1][4][5]
Specific Target Organ Toxicity (Single Exposure)Category 3WarningH335: May cause respiratory irritation.[2][4]

Causality of Hazards:

  • Phenolic Group: The hydroxyl group attached to the benzene ring renders the molecule corrosive and allows for rapid absorption through the skin, potentially leading to systemic toxicity.[3] Phenol itself is known to have an anesthetic effect, which can delay the sensation of a chemical burn.[3]

  • Aniline Substructure (from the 4-phenoxyphenylamine precursor): Aromatic amines are known for their toxicity, affecting the blood and other internal organs.[6][7]

  • Imine Group: While generally less reactive than their aldehyde or amine precursors, imines can still cause skin and eye irritation.[8] The imine linkage can also be susceptible to hydrolysis, particularly in acidic conditions, potentially reverting to its more hazardous constituent aldehyde and amine.[9]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to mitigate the risks of exposure.

Recommended PPE
PPE CategorySpecificationRationale
Hand Protection Double-gloving with a heavier weight disposable glove (e.g., 0.2 mm) is recommended. For extended contact, butyl rubber or neoprene gloves are advised.[3][10] Nitrile gloves may offer splash protection but are not recommended for prolonged contact with phenols or chloroform, a common solvent in related syntheses.[3]Provides a barrier against dermal absorption, which is a primary route of exposure for phenolic compounds.[3] Double-gloving offers additional protection in case of a breach in the outer glove.
Eye and Face Protection Chemical safety goggles with side shields are the minimum requirement.[11] A full-face shield should be worn over safety goggles when there is a significant risk of splashes.[11][12]Protects against splashes that can cause serious eye damage or blindness.[3]
Body Protection A flame-retardant, long-sleeved lab coat is essential.[13] For procedures with a high splash potential, a chemical-resistant apron made of butyl rubber or neoprene should be worn over the lab coat.[3]Prevents contact with skin and contamination of personal clothing.
Respiratory Protection Work must be conducted in a certified chemical fume hood.[3][8] If there is a risk of generating aerosols or dusts outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.[6]Minimizes the inhalation of vapors, which can cause respiratory irritation and systemic toxicity.[2][4]

Operational Plan: A Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling 2-ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol in a laboratory setting.

Pre-Experiment Preparations
  • Information Review: Thoroughly review this safety guide and any available literature on related compounds.[13]

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.

  • Emergency Equipment Check: Locate and verify the operational status of the nearest safety shower, eyewash station, and fire extinguisher.

  • PPE Donning: Put on all required PPE as specified in the table above before entering the designated work area.

Handling and Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_cleanup Cleanup & Storage prep_start Start: Assemble PPE weigh Weigh Compound in Fume Hood prep_start->weigh solvent Prepare Solvents weigh->solvent dissolve Dissolve Compound solvent->dissolve Transfer to Reaction Vessel reaction Perform Reaction under Inert Atmosphere dissolve->reaction monitoring Monitor Reaction (e.g., TLC) reaction->monitoring quench Quench Reaction monitoring->quench Upon Completion extraction Liquid-Liquid Extraction quench->extraction purify Purification (e.g., Chromatography) extraction->purify waste Segregate & Dispose of Waste purify->waste Collect Fractions & Waste decontaminate Decontaminate Glassware & Surfaces waste->decontaminate storage Store Product in Labeled, Sealed Container decontaminate->storage cleanup_end End: Doff PPE storage->cleanup_end

Caption: Experimental workflow for handling the target compound.

  • Weighing and Transfer:

    • Always weigh the solid compound within the confines of a chemical fume hood to prevent the release of dust.

    • Use a disposable weighing boat and clean any spills immediately.

  • Dissolution and Reaction:

    • Add solvents slowly to the solid to avoid splashing.

    • If the reaction is exothermic, use an ice bath for temperature control.

    • Maintain an inert atmosphere if the compound is sensitive to air or moisture.

  • Work-up and Purification:

    • Perform all extractions and purifications within the fume hood.

    • Be aware that some procedures, like chromatography, can create aerosols.

  • Post-Experiment:

    • Decontaminate all surfaces and equipment after use.

    • Wash hands thoroughly after removing gloves.[5]

Disposal Plan

Proper waste management is critical to ensure the safety of all laboratory personnel and to protect the environment.

Waste Segregation and Disposal Workflow

disposal_workflow cluster_waste_streams Waste Segregation at Point of Generation cluster_containers Waste Containers start Start: Experiment Complete solid_waste Solid Waste (Contaminated PPE, Weigh Boats) start->solid_waste liquid_waste Liquid Waste (Solvents, Reaction Mixtures) start->liquid_waste sharps_waste Sharps Waste (Contaminated Needles, Pipettes) start->sharps_waste solid_container Labeled Solid Waste Bag solid_waste->solid_container Place in liquid_container Labeled, Sealed Solvent Can liquid_waste->liquid_container Pour into sharps_container Puncture-Proof Sharps Container sharps_waste->sharps_container Place in end End: Arrange for Professional Disposal solid_container->end liquid_container->end sharps_container->end

Caption: Workflow for the segregation and disposal of waste.

  • Solid Waste:

    • All contaminated solid materials, including gloves, weighing boats, and paper towels, must be placed in a designated, clearly labeled hazardous waste container.[13]

  • Liquid Waste:

    • Collect all liquid waste, including reaction mixtures and solvents from purification, in a sealed, properly labeled hazardous waste container.[13]

    • Do not mix incompatible waste streams. For instance, halogenated and non-halogenated solvents should be collected separately.[8]

  • Decontamination of Glassware:

    • Rinse glassware with a suitable solvent (e.g., acetone) in the fume hood.

    • Collect the rinse solvent as hazardous waste.

    • Wash the rinsed glassware with soap and water.

  • Spill Management:

    • In the event of a small spill within the fume hood, absorb the material with a chemical absorbent.

    • Collect the contaminated absorbent as solid hazardous waste.

    • For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Emergency Procedures

Immediate and appropriate action is crucial in an emergency.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 30 minutes.[12] Remove all contaminated clothing while under the safety shower.[12] Seek immediate medical attention.[12] The use of polyethylene glycol (PEG-300 or PEG-400) is also highly recommended for phenol exposures.[3]

  • Eye Contact: Immediately flush the eyes with water for at least 20 minutes at an eyewash station, holding the eyelids open.[12] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, administer artificial respiration.[14] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting.[3] If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water.[14] Seek immediate medical attention.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling 2-ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol, ensuring a safer laboratory environment for yourself and your colleagues.

References

  • SAFE USE of PHENOL. Cefic.
  • Personal Protective Equipment (PPE). University of Pittsburgh.
  • Personal Protective Equipment: Hands.
  • Appendix P - Phenol First Aid Guide and PPE. Cornell University Environment, Health and Safety.
  • Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles.
  • 3-(phenoxymethyl)
  • What are the Health and Safety Guidelines for Using Amines?. Selerant.
  • SAFETY DATA SHEET - 2-Ethoxy-2-methylpropane. MilliporeSigma.
  • Essential PPE for Protection Against Liquid Chemicals. SafetyCulture.
  • SAFETY DATA SHEET - Phenol, 2-ethoxy-4-methyl-. Fisher Scientific.
  • 3-Phenoxyaniline.
  • SAFETY DATA SHEET - 2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol. AK Scientific, Inc.
  • An In-depth Technical Guide to the Health and Safety of 3-[4-(Benzyloxy)phenyl]aniline. Benchchem.
  • SAFETY DATA SHEET - Phenol, 2-ethoxy-. Thermo Fisher Scientific.
  • 2-(2-Methylphenoxy)aniline (cas 3840-18-4) SDS/MSDS download. Guidechem.
  • Standard laboratory safe handling/storage requirement. Weizmann Institute of Science Safety Unit.
  • Toxicity of five anilines to crustaceans, protozoa and bacteria.
  • How to prevent HCl from attacking in situ synthesized imine material?.
  • Imine form
  • SAFETY DATA SHEET - 2-(4-Ethoxyphenyl)-2-methylpropanol. Tokyo Chemical Industry.

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